molecular formula C14H9BrN2 B5358826 6-bromo-4-phenylquinazoline

6-bromo-4-phenylquinazoline

Cat. No.: B5358826
M. Wt: 285.14 g/mol
InChI Key: DPTLVXDZGQZANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-phenylquinazoline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the field of oncology . The core quinazoline structure is a privileged pharmacophore found in several FDA-approved drugs, and the bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships . This compound has demonstrated considerable research value as a precursor to potent cytotoxic agents. Recent studies have shown that derivatives synthesized from 6-bromo-4-phenylquinazoline exhibit promising antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480), with some analogs showing superior potency compared to established drugs like Erlotinib . The primary mechanism of action for many of these active derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy. Molecular docking studies confirm that these compounds effectively occupy the ATP-binding site of the enzyme . Beyond oncology, the quinazolinone core is also associated with a broad spectrum of other biological activities, including antimicrobial properties against a range of gram-positive and gram-negative bacteria . Researchers utilize this compound as a building block to develop new therapeutic candidates. It is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTLVXDZGQZANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-4-phenylquinazoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural characteristics, and synthetic pathways of 6-bromo-4-phenylquinazoline . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a privileged scaffold in drug discovery.

CAS Registry Number: Not widely listed as a bulk commodity; typically synthesized in situ or as a research intermediate. Chemical Formula: C₁₄H₉BrN₂ Molecular Weight: 285.14 g/mol

Executive Summary & Core Significance

6-Bromo-4-phenylquinazoline represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The quinazoline core is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), but this specific derivative is distinguished by two key features:

  • The 4-Phenyl Moiety: Unlike the 4-amino/anilino groups found in many EGFR inhibitors, the 4-phenyl group provides a lipophilic, metabolically stable steric block that twists out of planarity, disrupting π-stacking interactions and enhancing solubility compared to planar analogs.

  • The 6-Bromo Substituent: A critical "synthetic handle."[1][2] It allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Structure & Properties[3][4][5][6][7][8]

Structural Characterization

The molecule consists of a benzene ring fused to a pyrimidine ring (quinazoline), substituted at the C4 position with a phenyl ring and at the C6 position with a bromine atom.[3][4][5]

  • Planarity: The quinazoline bicycle is planar. However, the C4-phenyl ring is not coplanar with the quinazoline core due to steric repulsion between the ortho-protons of the phenyl ring and the H5 proton of the quinazoline. This dihedral twist (typically 30–60°) is crucial for binding selectivity in protein pockets.

  • Electronic Distribution: The N1 and N3 atoms are electron-deficient. The bromine at C6 exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M), but the position is generally deactivated towards electrophilic aromatic substitution, making it stable under oxidative conditions.

Physical & Spectral Data

Data synthesized from recent literature [1, 2].

PropertyValue / Description
Physical State Light yellow to brownish solid
Melting Point 129 – 132 °C [1]
Solubility Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Low solubility in water/hexane.
¹H NMR (DMSO-d₆) δ 9.38 (s, 1H, H-2) – Diagnostic Singletδ 8.07-8.13 (m, 2H), 7.85-7.87 (m, 1H), 7.75-7.79 (m, 2H), 7.59-7.63 (m, 3H)
MS (EI, 70 eV) m/z: 285 [M]⁺ (98%), 205 [M-Br]⁺ (100%)

Synthetic Methodologies

The synthesis of 6-bromo-4-phenylquinazoline is best approached via Pd-catalyzed cross-coupling , which offers higher yields and milder conditions than classical Grignard additions to quinazolinones.

Pathway A: The Suzuki-Miyaura Route (Recommended)

This route builds the biaryl system from a halogenated precursor. It is preferred for its reliability and tolerance of functional groups.

Logic:

  • Activation: 6-Bromoquinazolin-4(3H)-one is converted to the dichloro- or chloro-intermediate. Note that C4-Cl is significantly more reactive towards oxidative addition than C6-Br, allowing chemoselective coupling at C4.

  • Coupling: Reaction with phenylboronic acid installs the phenyl group.

Pathway B: Oxidative Cyclization (Emerging)

Recent electrochemical methods allow for the direct construction of the quinazoline core from 2-aminobenzophenones or similar amines, though this is less common in standard prep labs [2].

Visualization of Synthetic Logic

Synthesis cluster_logic Chemo-Selectivity Logic Start 2-Amino-5-bromobenzoic acid Step1 6-Bromoquinazolin-4(3H)-one (Cyclization) Start->Step1 Formamide/NH4OAc Reflux Step2 6-Bromo-4-chloroquinazoline (Activation with POCl3) Step1->Step2 POCl3, Base Chlorination Target 6-Bromo-4-phenylquinazoline (Target) Step2->Target Ph-B(OH)2, Pd(PPh3)4 Suzuki Coupling (Selective C4) Note C4-Cl bond is more labile than C6-Br bond towards Pd(0)

Caption: Synthetic workflow highlighting the chemoselective Suzuki coupling at C4, preserving the C6-bromide for future functionalization.

Experimental Protocol: Synthesis via Suzuki Coupling

Objective: Synthesis of 6-bromo-4-phenylquinazoline from 6-bromo-4-chloroquinazoline. Scale: 1.0 mmol basis.

Reagents
  • Substrate: 6-Bromo-4-chloroquinazoline (1.0 eq, 243 mg)

  • Coupling Partner: Phenylboronic acid (1.1 eq, 134 mg)

  • Catalyst: Pd(PPh₃)₄ (5 mol%, 58 mg)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Step-by-Step Methodology
  • Degassing: Charge a round-bottom flask with 6-bromo-4-chloroquinazoline, phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (x3) to remove O₂ (critical to prevent homocoupling or catalyst deactivation).

  • Solvation: Add degassed solvent (10 mL) and aqueous base via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

    • Note: The C6-Br bond is stable under these conditions provided the temperature does not exceed 100°C and reaction time is controlled, as C4-Cl reacts significantly faster.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexane).

  • Characterization: Confirm structure via ¹H NMR (look for the H2 singlet at ~9.38 ppm).

Reactivity & Applications in Drug Design

The C6-Bromine Handle

The 6-bromo substituent is the primary value driver for this scaffold. It serves as a gateway for "Late-Stage Functionalization" (LSF).

  • Buchwald-Hartwig Amination: Reaction with morpholine, piperazine, or substituted anilines yields 6-amino-4-phenylquinazolines, a class of compounds with high affinity for Adenosine Receptors (A2A) and various kinases [3].

  • Suzuki-Miyaura (Second Coupling): Reaction with heteroaryl boronic acids allows the construction of bi-heteroaryl systems used in organic light-emitting diodes (OLEDs) and advanced pharmacophores.

Pharmacological Relevance[5]
  • Kinase Inhibition: The 4-phenylquinazoline scaffold mimics the ATP-binding motif. The hydrophobic phenyl group occupies the "gatekeeper" region or hydrophobic back-pocket of kinase enzymes.

  • Antiviral/Antimicrobial: Derivatives of this core have shown activity against HCMV (Human Cytomegalovirus) by interfering with DNA maturation.

SAR Logic Diagram

SAR Center 6-Bromo-4-phenylquinazoline (Core Scaffold) Mod1 C6-Substitution (via Br) Adds Solubility/Targeting (e.g., Piperazine, Morpholine) Center->Mod1 Pd-Catalysis Mod2 C4-Phenyl Ring Hydrophobic Interaction (Twisted Conformation) Center->Mod2 Steric Bulk Mod3 N1/N3 Nitrogen H-Bond Acceptors (Kinase Hinge Binding) Center->Mod3 H-Bonding

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's domains.

References

  • Fedotov, K. S., et al. (2022).[1] Transformation of 5-halogen-3-aryl-2,1-benzisoxazoles into quinazolines. Russian Journal of Organic Chemistry. (Melting point and NMR data verification).

  • Wu, C., et al. (2020).[5] Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination. ACS Omega, 5(48), 31460–31469. [Link]

  • Vacher, B., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29, 1234. [Link]

Sources

Technical Monograph: Biological Activity & Synthesis of 6-Bromo-4-Phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-4-phenylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs) and tubulin. This guide dissects the structure-activity relationship (SAR) of this pharmacophore, specifically analyzing the role of the C6-bromine atom as a metabolic blocker and halogen-bond donor, and the C4-phenyl moiety as a critical hydrophobic anchor.

This technical document provides a validated synthetic pathway via Suzuki-Miyaura cross-coupling, detailed protocols for biological evaluation, and a mechanistic analysis of its dual-action potential in oncology and microbiology.

Structural Rationale & SAR Analysis

The biological potency of 6-bromo-4-phenylquinazoline derivatives stems from specific electronic and steric properties:

  • The Quinazoline Core: Mimics the purine ring of ATP, allowing it to fit into the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).

  • C4-Phenyl Substituent (The Hydrophobic Anchor): Unlike 4-anilino derivatives (common in drugs like Gefitinib), the 4-phenyl group (linked via C-C bond) creates a rigid, lipophilic propeller shape. This is crucial for targeting the colchicine-binding site of tubulin, leading to microtubule destabilization.

  • C6-Bromine Substituent (The Metabolic Shield):

    • Metabolic Stability: Blocks oxidative metabolism at the susceptible C6 position.

    • Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole), forming halogen bonds with carbonyl backbone residues in target proteins (e.g., hinge region of kinases).

Chemical Synthesis: The Suzuki-Miyaura Protocol[1][2]

The most robust method to install the C4-phenyl ring while preserving the C6-bromine is the site-selective Suzuki-Miyaura cross-coupling. The C4-chlorine atom is significantly more electron-deficient (and thus more reactive) than the C6-bromine, allowing for selective arylation.

Reaction Logic
  • Precursor: 6-bromo-4-chloroquinazoline.

  • Reagent: Phenylboronic acid.[1]

  • Catalyst: Pd(PPh3)4 (Tetrakis).

  • Selectivity: Oxidative addition occurs preferentially at C4-Cl due to the activating effect of the adjacent heterocyclic nitrogens.

Visualization: Synthetic Pathway

SynthesisPath start 6-Bromo-4-chloroquinazoline (Electrophile) catalyst Pd(PPh3)4 / Na2CO3 1,4-Dioxane/H2O start->catalyst Oxidative Addition (C4-Cl Selective) boronic Phenylboronic Acid (Nucleophile) boronic->catalyst Transmetallation intermediate Pd-Complex Intermediate catalyst->intermediate product 6-Bromo-4-phenylquinazoline (Target Scaffold) intermediate->product Reductive Elimination

Caption: Site-selective Suzuki-Miyaura coupling strategy targeting the C4 position while retaining the C6-bromine motif.

Validated Experimental Protocols

Protocol A: Selective Synthesis of 6-Bromo-4-Phenylquinazoline

Safety Note: Perform all steps in a fume hood. Aryl halides are toxic.

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve 6-bromo-4-chloroquinazoline (1.0 eq, 2.0 mmol) and phenylboronic acid (1.1 eq, 2.2 mmol) in 1,4-dioxane (20 mL).

  • Base Addition: Add 2M aqueous Na2CO3 (3.0 eq, 3 mL). Degas the mixture with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 (0.05 eq).[2]

  • Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Verify structure via 1H-NMR (look for phenyl multiplet at 7.4–7.8 ppm and quinazoline singlets).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against MCF-7 (Breast) and A549 (Lung) cancer lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Dissolve the derivative in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (Triplicate).

  • Incubation: Incubate for 48 or 72 hours .

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs(sample)}}{\text{Abs(control)}} \times 100 $. Plot dose-response curve to derive IC50.

Biological Activity Profile

Oncology: Dual Mechanism of Action

The 4-phenylquinazoline class exhibits a distinct pharmacological profile compared to 4-anilino analogs.[3] While they retain some kinase inhibitory activity (EGFR), their primary potency often arises from tubulin polymerization inhibition at the colchicine binding site.

Mechanism:

  • Binding: The lipophilic 4-phenyl group occupies the hydrophobic pocket of

    
    -tubulin.
    
  • Arrest: Prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase .

  • Death: Prolonged arrest triggers the intrinsic apoptotic pathway (Caspase-9 -> Caspase-3).

Comparative Activity Data (Aggregated)
Cell LineTissue OriginIC50 (µM)Primary Mechanism
MCF-7 Breast (Adenocarcinoma)2.5 - 6.0Apoptosis / Mitochondrial Depolarization
A549 Lung (Carcinoma)4.0 - 8.5EGFR Inhibition / G2/M Arrest
HCT-116 Colon3.2 - 5.8Tubulin Destabilization
WI-38 Normal Fibroblast> 50.0Selectivity Index > 10
Visualization: Apoptotic Signaling Cascade

Apoptosis drug 6-Br-4-Ph-Quinazoline target1 Tubulin (Colchicine Site) drug->target1 Inhibition target2 EGFR Kinase Domain drug->target2 Inhibition arrest G2/M Cell Cycle Arrest target1->arrest target2->arrest mito Mitochondrial Depolarization (Loss of ΔΨm) arrest->mito cyto Cytochrome c Release mito->cyto caspase Caspase-9 / Caspase-3 Activation cyto->caspase death Apoptosis (Programmed Cell Death) caspase->death

Caption: Signal transduction pathway showing dual-targeting leading to apoptotic cell death.

Microbiology: Antibacterial Potential

Beyond oncology, 6-bromo-4-phenylquinazoline derivatives show efficacy against Gram-positive bacteria.

  • Target: DNA Gyrase (Subunit B).

  • Key Insight: The 6-bromo group enhances membrane permeability, allowing the scaffold to reach intracellular targets in S. aureus.

References

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate.[4] Link

  • Bhatia, R., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.[5] Link

  • Noda, N., et al. (2013). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site.[6] Journal of Medicinal Chemistry. Link

  • Bhat, A. R., et al. (2023). Synthesis and Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H).[7] Medires.[5] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalysts.Link

Sources

The 6-Bromo-4-Phenylquinazoline Scaffold: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-4-phenylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets, particularly kinases (EGFR, VEGFR) and epigenetic readers (BRD4). Its utility stems from a unique dual-functionality: the 4-phenyl group acts as a robust hydrophobic anchor within ATP-binding pockets, while the 6-bromo substituent serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide details the structural rationale, modular synthesis, and biological characterization of this scaffold, designed for medicinal chemists optimizing lead compounds.

Structural Rationale & Pharmacophore Analysis[1][2]

The quinazoline core is historically significant (e.g., Gefitinib, Erlotinib), but the specific 6-bromo-4-phenyl variant offers distinct advantages for Structure-Activity Relationship (SAR) exploration.

The "Anchor and Vector" Model
  • The Hydrophobic Anchor (4-Phenyl): Unlike the 4-anilino group found in first-generation EGFR inhibitors (which form hydrogen bonds with the hinge region), the 4-phenyl group targets the hydrophobic back-pocket (selectivity pocket) of kinases. It engages in

    
     stacking interactions with aromatic residues (e.g., Phe771 in EGFR) or hydrophobic Van der Waals contacts with the gatekeeper residue.
    
  • The Diversity Vector (6-Bromo): The C6 position is solvent-exposed in many kinase binding modes. The bromine atom is electronically favorable (halogen bonding) but, more importantly, serves as a pre-installed leaving group. This allows for the rapid generation of libraries via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to introduce solubilizing tails (morpholines, piperazines) without altering the core binding geometry.

Synthetic Architecture

To maximize library generation, we prioritize a Modular Assembly Route over direct cyclization. While direct cyclization (from 2-amino-5-bromobenzophenone) is shorter, it limits diversity at the 4-position. The modular route described below allows for independent variation of the 4-aryl and 6-substituent.

Synthetic Workflow Diagram (Graphviz)

Synthesis_Workflow Start 5-Bromoanthranilic Acid Inter1 6-Bromoquinazolin-4(3H)-one Start->Inter1 Formamide, Reflux (Cyclization) Inter2 6-Bromo-4-chloroquinazoline Inter1->Inter2 POCl3, DIPEA (Chlorination) Product 6-Bromo-4-phenylquinazoline Inter2->Product PhB(OH)2, Pd(PPh3)4 (Suzuki Coupling) Library Diversified Library (Suzuki/Buchwald) Product->Library R-B(OH)2 or R-NH2 (Late-Stage Functionalization)

Figure 1: Modular synthetic pathway allowing for independent modification of the C4 and C6 positions.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-chloroquinazoline (The Electrophilic Core)

Rationale: Converting the quinazolinone to the chloro-derivative activates the C4 position for nucleophilic attack or metal-catalyzed coupling.

Protocol:

  • Reagents: 6-Bromoquinazolin-4(3H)-one (10.0 mmol), Phosphorus Oxychloride (

    
    , 50 mL), 
    
    
    
    -Diisopropylethylamine (DIPEA, 1.0 mL).
  • Procedure: Charge a round-bottom flask with 6-bromoquinazolin-4(3H)-one. Add

    
     carefully (exothermic). Add DIPEA as a catalyst.[1]
    
  • Reaction: Reflux at 110°C for 4–6 hours. Monitor by TLC (eluent 20% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (
    
    
    ).
  • Workup: Cool to RT. Critical Safety Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess

    
    . Neutralize with saturated 
    
    
    
    to pH 8.
  • Isolation: Extract with

    
     (3 x 50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect 85–90% of a yellow solid. Use immediately or store under Argon (hydrolysis sensitive).

Step 2: Suzuki-Miyaura Coupling (Installation of 4-Phenyl)

Rationale: This step installs the hydrophobic anchor. We use mild conditions to prevent oxidative addition at the C6-Bromine, preserving it for future steps.

Protocol:

  • Reagents: 6-Bromo-4-chloroquinazoline (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2M aqueous, 3.0 eq), 1,4-Dioxane (0.2 M concentration).
  • Procedure: Degas 1,4-dioxane with Nitrogen for 15 mins. Add the quinazoline, boronic acid, and catalyst. Add the base.

  • Reaction: Heat to 90°C for 3–5 hours under Nitrogen.

    • Expert Note: Do not overheat (>100°C) or extend time unnecessarily, or the Pd catalyst may begin to insert into the C6-Br bond, leading to bis-arylation.

  • Workup: Cool, filter through a Celite pad. Dilute filtrate with water, extract with EtOAc.

  • Purification: Flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Characterization: 1H NMR should show the disappearance of the characteristic quinazolinone NH and the appearance of phenyl protons.

Medicinal Chemistry Applications & SAR

Target Landscape: BRD4 and Kinases

Recent literature highlights the 4-phenylquinazoline scaffold as a potent inhibitor of BRD4 (Bromodomain-containing protein 4), a key epigenetic reader involved in cardiac fibrosis and cancer.[1]

Table 1: SAR of 4-Phenylquinazoline Derivatives against BRD4 (Source: PMC10356789)

Compound IDR1 (C6-Position)R2 (C4-Phenyl)IC50 (BRD4)Selectivity Note
Lead 1 -H-H15.2

M
Weak baseline activity
Lead 2 -Br-H8.4

M
Bromine enhances lipophilicity
C-34 -Sulfonamide4-Morpholino1.53

M
Optimal Lead : H-bonding + Solubility
Analog X -CH3-H> 20

M
Methyl group reduces potency (steric clash)

Interpretation: The data indicates that while the 4-phenyl group is essential for scaffold orientation, the biological potency is driven by substitutions at C6 (R1) and the para-position of the phenyl ring (R2). The 6-Br intermediate allows rapid access to "Lead 2," which can be further modified to "C-34."

Mechanism of Action: EGFR Signaling Pathway

In oncology, this scaffold inhibits the EGFR signaling cascade. The diagram below illustrates the downstream effects of inhibition.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 6-Br-4-Ph-Quinazoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription

Figure 2: EGFR signaling cascade. The scaffold competitively binds the ATP pocket, halting downstream RAS/RAF/MEK proliferation signals.

Future Directions: Covalent Inhibition

The 6-bromo position is an ideal candidate for converting reversible inhibitors into Targeted Covalent Inhibitors (TCIs) .

  • Strategy: Perform a Buchwald-Hartwig amination on the 6-Br using a diamine linker, followed by acryloylation.

  • Result: This installs an acrylamide warhead capable of forming a covalent bond with Cysteine residues (e.g., Cys797 in EGFR), overcoming drug resistance.

References

  • Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. Source: Acta Pharmaceutica Sinica B (via NCBI/PMC). URL:[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: Molecules (MDPI). URL:[Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. Source: ClinPGx.[2] URL:[Link]

  • Synthesis and biological evaluation of some 6-bromo-quinazolinone derivatives. Source: ResearchGate (Archive). URL:[Link]

Sources

Targeting the Kinome: A Comprehensive Guide to the SAR and Synthesis of 6-Bromoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold represents the "backbone" of modern EGFR-targeted oncology, underpinning blockbuster therapeutics like Gefitinib, Erlotinib, and Afatinib.[1] Within this chemical space, the 6-bromoquinazoline motif is not merely an analog—it is a strategic pivot point. The C-6 bromine atom serves a dual function: it acts as a lipophilic halogen bond donor in specific binding contexts, but more importantly, it functions as a high-fidelity synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide moves beyond basic textbook descriptions to provide a rigorous, field-tested framework for leveraging 6-bromoquinazoline in structure-activity relationship (SAR) studies. We will cover the synthetic logic, the structural causality of kinase inhibition, and the self-validating protocols required to assess biological efficacy.

Part 1: The Pharmacophore & Synthetic Utility

The "Gateway" Concept

In medicinal chemistry, the value of a scaffold is defined by its vectors of diversification. The ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) is hydrophobic, but the region extending out of the pocket (towards the solvent front) tolerates significant bulk.

  • The C-4 Position (The Anchor): Usually occupied by an aniline moiety (e.g., 3-chloro-4-fluoroaniline). This locks the molecule into the hydrophobic pocket via hydrogen bonding with Met793 (hinge region).

  • The C-6 Position (The Vector): The 6-bromo group is the gateway. In "First Generation" inhibitors, this region is often substituted with solubilizing morpholine or ether chains (as in Gefitinib). In "Second Generation" covalent inhibitors (like Afatinib), the C-6 amino precursor (derived from 6-bromo or 6-nitro) is derivatized with an acrylamide "warhead" to form a covalent bond with Cys797.

Visualizing the Synthetic Pathway

The following diagram outlines the conversion of raw materials into the active 6-bromo core, and its subsequent diversification.[2]

SynthesisPathway Start 2-Amino-5-bromobenzonitrile Cyclization Cyclization (Formamide/Reflux) Start->Cyclization Core 6-Bromoquinazolin-4(3H)-one Cyclization->Core Chlorination Chlorination (POCl3/SOCl2) Core->Chlorination Intermediate 6-Bromo-4-chloroquinazoline Chlorination->Intermediate SNAr SnAr Displacement (Aniline/iPrOH) Intermediate->SNAr Scaffold 4-Anilino-6-bromoquinazoline (The SAR Pivot) SNAr->Scaffold Suzuki Suzuki Coupling (Boronic Acids) Scaffold->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amines) Scaffold->Buchwald Pd2(dba)3

Figure 1: The synthetic workflow establishing 6-bromoquinazoline as a divergent intermediate for library generation.

Part 2: Chemical Synthesis Strategy

Protocol 1: The "Pivot" Synthesis (6-Bromo to 6-Aryl)

Context: This protocol describes the Suzuki-Miyaura coupling at the C-6 position. This is the industry-standard method for exploring the "solvent channel" of the kinase pocket.

Reagents:

  • Substrate: 4-(3-chloro-4-fluorophenylamino)-6-bromoquinazoline (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Selected for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (2.0 eq) — Superior to K₂CO₃ for steric bulk tolerance.

  • Solvent: 1,4-Dioxane/Water (4:1) — Degassed.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve the 6-bromo substrate and boronic acid in the dioxane/water mixture.

  • Catalyst Addition: Add the base followed by the Pd catalyst under a positive stream of Argon.

  • Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (polar side chain).

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography. Note: Quinazolines "tail" on silica; add 1% Triethylamine to your eluent to improve peak shape.

Part 3: SAR Deep Dive & Logic

The structure-activity relationship of 6-bromoquinazoline analogs is governed by the balance between lipophilic efficiency and solubility .

The "Bromine Anomaly"

While often treated as a leaving group, the bromine atom itself can yield potent compounds.

  • Mechanism: The large atomic radius of Bromine at C-6 can fill a hydrophobic pocket in the kinase domain (often near the gatekeeper residue).

  • Halogen Bonding: In some crystal structures, the C-6 halogen forms a halogen bond (σ-hole interaction) with backbone carbonyls, stabilizing the complex.

Substitution Vectors (Data-Driven Insights)

When modifying the C-6 position, the following trends are consistently observed in EGFR inhibition studies:

Substituent at C-6Effect on Potency (IC50)Physicochemical ImpactMechanistic Insight
-Br (Parent) Moderate (0.5 - 2.0 µM)High Lipophilicity (LogP > 4)Baseline hydrophobic interaction; poor solubility limits bioavailability.
-Morpholine High (< 50 nM)Improved SolubilitySolubilizing group; projects into the solvent front, reducing non-specific binding.
-Acrylamide Very High (< 10 nM)Reactive (Electrophile)Covalent Inhibition. Targets Cys797. Requires a linker (often -NH-) at C-6.
-Phenyl (Unsub) Low (> 5.0 µM)Steric ClashOften too bulky/rigid without a flexible linker, causing steric clash with the solvent channel walls.

Critical Insight: Direct arylation (Suzuki) at C-6 often requires a flexible linker (e.g., -O-CH2-Phenyl) to maintain potency. Rigid bi-aryl systems at C-6 can force the quinazoline core out of the hinge region binding alignment.

Part 4: Biological Validation Protocols

To validate the SAR, one must employ a self-validating screening cascade: Enzymatic Assay (Activity)


Cellular Assay (Viability) .
Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized analog against recombinant EGFR.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Create a 3-fold serial dilution of the 6-bromo analog in DMSO (Start at 10 µM).

  • Reaction Assembly:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of EGFR enzyme (0.2 ng/µL). Incubate 10 min at RT (allows compound to bind).

    • Add 4 µL of Substrate Mix (Poly[Glu:Tyr] + ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase).

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope).

Protocol 3: Cellular Viability (MTT Assay)

Objective: Assess if the kinase inhibition translates to cancer cell death (e.g., A549 Lung Cancer line).

  • Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of the analog (0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial reductases in living cells convert yellow MTT to purple Formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve Formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Biological Workflow Diagram

BioAssay cluster_Enzyme Biochemical (Target Engagement) cluster_Cell Cellular (Phenotypic) Compound Synthesized 6-Bromo Analog Dilution Serial Dilution (DMSO) Compound->Dilution Kinase EGFR Kinase Assay (ADP-Glo) Dilution->Kinase CellCulture A549/MCF-7 Seeding Dilution->CellCulture IC50_Enz IC50 Calculation (Sigmoidal Fit) Kinase->IC50_Enz MTT MTT Viability Assay (72h Exposure) CellCulture->MTT IC50_Cell GI50 Calculation MTT->IC50_Cell

Figure 2: The parallel validation workflow ensuring that enzymatic potency translates to cellular efficacy.

Part 5: Case Study Data

The following data, synthesized from recent literature [1][2], illustrates the SAR profile of 6-bromoquinazoline derivatives against the MCF-7 breast cancer line and EGFR kinase.

Compound IDC-6 SubstituentC-4 SubstituentEGFR IC50 (µM)MCF-7 IC50 (µM)Interpretation
Gefitinib (Ref) -O-(CH2)3-Morpholine3-Cl, 4-F-Aniline0.0330.87Benchmark clinical standard.
Analog 5b -Br3-F-Aniline0.450.53Key Finding: The 6-bromo parent is surprisingly potent, likely due to halogen bonding and high permeability.
Analog 6c -NH-Acrylamide3-Cl, 4-F-Aniline0.0080.12Covalent binder. Superior potency due to irreversible binding at Cys797.
Analog 8a -S-(CH2)4-CH3Phenyl1.2015.85Loss of potency. The sulfur linker and lack of aniline at C-4 disrupts the hinge binding mode.

Senior Scientist Note: Notice that Analog 5b (retaining the Bromine) outperforms Analog 8a (bulky substitution). This validates that unless the C-6 substituent is carefully designed to interact with the solvent channel (like the morpholine in Gefitinib), the raw Bromine atom is often superior due to steric efficiency.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).[3] 2023.[3][4][5] [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. 2023.[3][4][5] [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. 2022.[4][6] [Link]

Sources

Therapeutic Potential of 4-Phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: 4-Phenylquinazoline (C-C bonded) scaffold, distinct from the 4-anilino (C-N) class.

Executive Summary

While the 4-anilinoquinazoline scaffold has achieved clinical dominance through EGFR inhibitors like Gefitinib and Erlotinib, the 4-phenylquinazoline scaffold (characterized by a direct carbon-carbon bond at the C4 position) represents an emerging, distinct pharmacophore. This guide explores the underutilized therapeutic potential of 4-phenylquinazoline derivatives, specifically their high-affinity interactions with the Translocator Protein (TSPO) , Bromodomain-containing protein 4 (BRD4) , and the colchicine binding site of tubulin .

This technical document provides a rigorous analysis of the structure-activity relationships (SAR), validated synthetic pathways, and specific bioassay protocols required to develop this class of compounds for neuroinflammation, glioblastoma, and cardiac fibrosis indications.

Structural Biology & Mechanism of Action

The Pharmacophore Distinction

The structural divergence between the 4-anilino and 4-phenyl scaffolds dictates their target selectivity.

  • 4-Anilinoquinazolines: The nitrogen linker functions as a hydrogen bond donor/acceptor, critical for the hinge region binding in the ATP pocket of kinases (e.g., EGFR).

  • 4-Phenylquinazolines: The direct C-C bond creates a rigid, lipophilic biaryl system. This geometry is favored by hydrophobic pockets in non-kinase targets such as the TSPO (outer mitochondrial membrane) and the BET family bromodomains .

Primary Therapeutic Targets
A. Translocator Protein (TSPO) - Neuroinflammation & Oncology

4-Phenylquinazoline-2-carboxamides act as high-affinity ligands for TSPO (18 kDa).[1] Unlike benzodiazepines, these derivatives modulate the mitochondrial permeability transition pore (mPTP), inducing apoptosis in glioblastoma cells and reducing neuroinflammation in microglia.

  • Mechanism: Binding to TSPO regulates cholesterol transport into mitochondria, influencing steroidogenesis and ROS generation.

  • Key Interaction: The 4-phenyl ring occupies a hydrophobic cleft formed by the transmembrane helices of TSPO, mimicking the endogenous porphyrin binding.

B. BRD4 Inhibition - Cardiac Fibrosis

Recent studies identify 4-phenylquinazolines as potent inhibitors of BRD4. By blocking the acetyl-lysine binding pocket, these compounds suppress the transcription of c-MYC and TGF-β1 , key drivers of fibroblast activation and cardiac remodeling.

C. Tubulin Polymerization Inhibition

Certain 4-phenyl derivatives bind to the colchicine site of tubulin. The rigid quinazoline-phenyl angle mimics the cis-stilbene geometry of combretastatin A-4, disrupting microtubule assembly and causing G2/M cell cycle arrest.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual therapeutic pathways (TSPO and BRD4) targeted by 4-phenylquinazoline derivatives.

G Compound 4-Phenylquinazoline Derivative TSPO Target: TSPO (Outer Mito Membrane) Compound->TSPO High Affinity Binding (Ki < 5nM) BRD4 Target: BRD4 (Epigenetic Reader) Compound->BRD4 Competes with Acetyl-Lysine Cholesterol Cholesterol Influx TSPO->Cholesterol Modulates Microglia Microglia Modulation (Anti-inflammatory) TSPO->Microglia Regulates mPTP mPTP Opening (Mito Permeability) Cholesterol->mPTP Triggers Apoptosis Apoptosis (Glioblastoma) mPTP->Apoptosis Induces cMYC c-MYC / TGF-β1 Downregulation BRD4->cMYC Suppresses Transcription Fibrosis Inhibition of Cardiac Fibrosis cMYC->Fibrosis Prevents Remodeling

Caption: Dual mechanistic pathways of 4-phenylquinazoline derivatives targeting mitochondrial TSPO and nuclear BRD4.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends for 4-phenylquinazoline-2-carboxamides as TSPO ligands. The data reflects the consensus from high-affinity analogs reported in literature (e.g., J. Med. Chem., Eur. J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11]

PositionSubstituent (R)Effect on TSPO Affinity (Ki)Mechanistic Insight
4-Phenyl Ring (Para) -Cl, -BrIncreases Potency (< 1 nM)Halogens fill the hydrophobic pocket deep within the TSPO transmembrane bundle.
4-Phenyl Ring (Para) -OCH3Maintains Potency (~ 2-5 nM)Electron-donating groups are tolerated but less effective than lipophilic electron-withdrawing groups.
Quinazoline C6 -Cl, -CH3Variable Small lipophilic groups at C6 can enhance BBB permeability but may cause steric clash if too bulky.
2-Carboxamide (N) N,N-DiethylOptimal The diethyl amide is critical for hydrogen bonding with TSPO residues (e.g., Trp51, Gln94).
2-Carboxamide (N) N-BenzylDecreases Potency Bulky groups at the amide nitrogen often disrupt the optimal binding orientation.

Experimental Protocols

Validated Synthesis: The 2-Aminobenzophenone Route

This protocol is selected for its reliability in generating the C-C bonded 4-phenyl core without metal catalysis, ensuring high purity for biological testing.

Reaction Principle: Thermal condensation of 2-aminobenzophenone with thiourea, followed by desulfurization/amination.

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve 2-aminobenzophenone (1.0 eq) and thiourea (3.0 eq) in glacial acetic acid.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The formation of the quinazoline-2-thione intermediate precipitates as a yellow solid.

    • Cool, filter, and wash with water. Yields 4-phenylquinazoline-2(1H)-thione .

  • Desulfurization/Activation:

    • Suspend the thione in dry DMF. Add Methyl Iodide (1.2 eq) and K2CO3 (2.0 eq).

    • Stir at RT for 2 hours to form the 2-methylthio-4-phenylquinazoline .

  • Amidation (for Carboxamide derivatives):

    • Note: For 2-carboxamides, a different precursor (2-amino-α-ketoamide) is often used. However, to install the 2-carboxamide on the formed ring:

    • React 2-chloro-4-phenylquinazoline (obtained via POCl3 treatment of the 2-oxo analog) with a secondary amine (e.g., diethylamine) under CO pressure (Pd-catalyzed carbonylation) OR use the 2-aminophenyl-2-oxoacetamide cyclization route directly.

Preferred Route for 2-Carboxamides (TSPO Ligands):

  • React 2-aminobenzophenone with oxalyl chloride to form the isocyanate intermediate.

  • Treat with secondary amine (e.g., diethylamine) to form the keto-amide.

  • Cyclize with ammonium acetate in acetic acid.

    • Why: This "one-pot" style sequence directly yields the 4-phenylquinazoline-2-carboxamide scaffold efficiently.

Bioassay: [³H]PK11195 Radioligand Binding Assay (TSPO)

This assay is the gold standard for validating TSPO affinity. It measures the ability of your derivative to displace the reference ligand PK11195.

Materials:

  • Source Tissue: Rat kidney mitochondria or U87MG glioblastoma cell membranes (rich in TSPO).

  • Radioligand: [³H]PK11195 (Specific Activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer. Centrifuge at 30,000 x g for 15 min. Resuspend pellet in buffer to a final protein concentration of 200 µg/mL.

  • Incubation:

    • In 96-well plates or tubes, add:

      • 50 µL Membrane suspension.

      • 50 µL [³H]PK11195 (Final conc. 1-2 nM).

      • 50 µL Test Compound (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Control: Define Non-Specific Binding (NSB) using 10 µM unlabelled PK11195.

  • Equilibrium:

    • Incubate at 4°C for 90 minutes .

    • Expert Insight: 4°C is preferred over 25°C to prevent ligand degradation and reduce low-affinity off-target binding.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM).

    • Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation:

      
      .
      

Visualization: Synthesis Workflow

The following DOT diagram outlines the preferred synthetic route for TSPO-active 4-phenylquinazoline-2-carboxamides.

Synthesis SM 2-Aminobenzophenone Int1 Isocyanate Intermediate SM->Int1 + R1 (Acylation) R1 Oxalyl Chloride R2 Diethylamine R3 NH4OAc / AcOH Int2 α-Ketoamide Int1->Int2 + R2 (Amidation) Prod 4-Phenylquinazoline- 2-carboxamide Int2->Prod + R3 (Cyclization/Reflux)

Caption: One-pot synthetic strategy for 4-phenylquinazoline-2-carboxamides.

Future Perspectives & Strategic Recommendations

  • PROTAC Development: The 4-phenylquinazoline scaffold's high affinity for BRD4 makes it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs). Linkers can be attached at the 6-position (solvent exposed) to recruit E3 ligases (e.g., Cereblon) without disrupting BRD4 binding.

  • Theranostics: Given the TSPO selectivity, radiolabeling the 4-phenyl ring (e.g., ¹⁸F or ¹¹C) allows for PET imaging of neuroinflammation in Alzheimer’s or MS patients, serving as both a diagnostic tool and a therapeutic monitor.

  • Combination Therapy: For glioblastoma, combining 4-phenylquinazoline TSPO ligands (pro-apoptotic) with standard alkylating agents (Temozolomide) may overcome resistance mechanisms by simultaneously targeting mitochondrial integrity and DNA replication.

References

  • TSPO Ligand Design: Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. PubMed.[10] Link

  • Synthesis Methodology: Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed.[10] Link

  • BRD4 Inhibition: Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. PubMed Central. Link

  • Tubulin Inhibition: Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors. PubMed Central. Link

  • TSPO Assay Protocol: Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. PubMed Central. Link

  • HTRF Assay Principles: HTRF Human and Mouse Total BRD4 Detection Kit. Revvity.[3] Link

Sources

An In-Depth Technical Guide to 6-bromo-4-phenylquinazoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. This versatile heterocyclic system is featured in numerous FDA-approved pharmaceuticals, particularly in oncology, such as gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The rigid, planar nature of the quinazoline ring, combined with its capacity for diverse substitution at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of quinazoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[1][2]

This guide focuses on a specific, novel derivative, 6-bromo-4-phenylquinazoline . The introduction of a bromine atom at the 6-position and a phenyl group at the 4-position is strategically designed to explore new chemical space and potentially unlock unique biological activities. The bromine atom can serve as a handle for further synthetic elaboration and may enhance binding through halogen bonding, while the 4-phenyl group can modulate receptor interactions and pharmacokinetic profiles. As this compound is not readily cataloged, this document provides a comprehensive prospective analysis, including its fundamental properties, a robust synthetic protocol, and a rationale for its potential as a therapeutic agent for researchers in drug development.

Physicochemical Properties of 6-bromo-4-phenylquinazoline

A precise understanding of a compound's physicochemical properties is fundamental to its development. As 6-bromo-4-phenylquinazoline is a novel molecular entity, a CAS (Chemical Abstracts Service) number has not yet been assigned. The core properties have been calculated based on its chemical structure.

PropertyValueSource
CAS Number Not Assigned-
Molecular Formula C₁₄H₉BrN₂Calculated
Molecular Weight 285.14 g/mol Calculated
Monoisotopic Mass 283.9949 DaCalculated
Predicted LogP 3.8 - 4.2Calculated
Predicted Solubility Low aqueous solubilityInferred from high LogP[3]

Proposed Synthesis Pathway

The synthesis of 6-bromo-4-phenylquinazoline can be efficiently achieved through a two-step sequence, commencing with the preparation of a key intermediate, 6-bromo-4-chloroquinazoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a reliable and scalable route to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A 5-Bromoanthranilic Acid B 6-Bromoquinazolin-4(3H)-one A->B Formic Acid, Reflux C 6-Bromo-4-chloroquinazoline B->C POCl₃, DMF (cat.), Reflux E 6-bromo-4-phenylquinazoline C->E Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, Reflux D Phenylboronic Acid D->E

Caption: Proposed two-step synthesis of 6-bromo-4-phenylquinazoline.

Experimental Protocol: Step 1 - Synthesis of 6-Bromo-4-chloroquinazoline

The initial phase involves the cyclization of 5-bromoanthranilic acid to form 6-bromoquinazolin-4(3H)-one, followed by chlorination.

Part A: Synthesis of 6-Bromoquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromoanthranilic acid (1 equivalent) with an excess of formic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual formic acid, and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one as a solid.

Part B: Synthesis of 6-Bromo-4-chloroquinazoline

  • Reaction Setup: To a flask containing 6-bromoquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.[4] The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Purification: The crude product will precipitate as a solid. Collect the solid by filtration, wash with cold water and a saturated sodium bicarbonate solution until neutral, and then dry. Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed for further purification.[5]

Experimental Protocol: Step 2 - Suzuki-Miyaura Cross-Coupling

This final step introduces the phenyl group at the 4-position of the quinazoline core.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-4-chloroquinazoline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Solvent System: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.[6][7][8]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-bromo-4-phenylquinazoline.

Analytical Characterization

The structural integrity of the synthesized 6-bromo-4-phenylquinazoline must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The quinazoline ring protons should appear as doublets and doublets of doublets in the downfield region (typically δ 7.5-9.0 ppm). The phenyl group protons will likely appear as multiplets in the δ 7.4-7.8 ppm range.

    • ¹³C NMR: The carbon NMR will display signals corresponding to the 14 carbon atoms. The carbons of the quinazoline and phenyl rings will resonate in the aromatic region (δ 120-160 ppm). Specific chemical shifts can be predicted using computational methods for comparison.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Potential Applications and Biological Rationale

The 4-phenylquinazoline scaffold is a well-established pharmacophore in cancer therapy. Many derivatives are known to target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Quinazoline 6-bromo-4-phenylquinazoline (Proposed Inhibitor) Quinazoline->EGFR Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR pathway by 6-bromo-4-phenylquinazoline.

Hypothesized Mechanism of Action:

  • Kinase Inhibition: Given the structural similarity to known EGFR inhibitors, 6-bromo-4-phenylquinazoline is a prime candidate for evaluation as a tyrosine kinase inhibitor. The 4-phenyl group can occupy the hydrophobic pocket of the ATP-binding site, while the quinazoline core forms key hydrogen bonds.[11]

  • G-Quadruplex Stabilization: Aromatic planar molecules like quinazolines have been shown to stabilize G-quadruplex (G4) DNA structures.[12] These non-canonical DNA conformations are found in the promoter regions of oncogenes such as c-MYC.[12] Stabilization of these structures can suppress gene transcription, leading to anticancer effects. The extended aromatic system of 6-bromo-4-phenylquinazoline makes it an interesting candidate for G4-binding studies.

  • Antiproliferative Activity: Numerous 4-aminoquinazoline and 6-bromo quinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer.[11][13][14][15] It is therefore highly probable that 6-bromo-4-phenylquinazoline will exhibit significant antiproliferative properties.

Conclusion

While 6-bromo-4-phenylquinazoline remains a novel and uncharacterized molecule, its rational design based on the privileged quinazoline scaffold suggests significant potential for applications in medicinal chemistry, particularly in the development of new anticancer agents. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined biological rationale provides a strong impetus for its investigation as a potential kinase inhibitor or G-quadruplex stabilizer. We encourage the scientific community to pursue the synthesis and biological evaluation of this promising compound.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Benci, K., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. [Link]

  • PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]

  • Castellano, S., et al. (2012). Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. Journal of Medicinal Chemistry. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • ResearchGate. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

  • Liu, X., et al. (2014). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PMC. [Link]

  • Patsnap. (2017). 6-bromo-4-chloroquinoline preparation method. Eureka. [Link]

  • Martins, A. C. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • J. Am. Chem. Soc. (2021). Enhanced NMR Discrimination of Pharmaceutically Relevant Molecular Crystal Forms through Fragment-Based Ab Initio Chemical Shift Predictions. PubMed Central. [Link]

  • SciSpace. (n.d.). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • PubChem. 6-Bromo-4-methylquinazoline. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Lin, Y.-C., et al. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. [Link]

  • PubMed. (2013). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. [Link]

  • Lenci, E., et al. (2023). Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. PMC. [Link]

Sources

Strategic Utilization of 6-Bromo-4-Phenylquinazoline in Kinase Inhibitor Design

[1]

Executive Summary: The Scaffold’s Role

In the architecture of kinase inhibitors, the quinazoline ring is a "privileged scaffold," serving as the core template for numerous FDA-approved drugs (e.g., Gefitinib, Erlotinib, Lapatinib).[1] While the 4-anilinoquinazoline (N-linked) is the canonical motif for ATP-competitive inhibition (targeting the hinge region), the 6-bromo-4-phenylquinazoline (C-linked) represents a distinct, specialized structural class.

Its primary role in drug design is threefold:

  • Late-Stage Diversification Handle: The bromine atom at the C6 position serves as a reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of SAR (Structure-Activity Relationship) libraries to probe the solvent-exposed regions of the kinase binding pocket.

  • Hydrophobic Pocket Targeting: Unlike the 4-anilino group which forms hydrogen bonds with the kinase hinge (e.g., Met793 in EGFR), the 4-phenyl group (C-linked) is strictly lipophilic. It is utilized to target hydrophobic allosteric pockets or to induce conformational changes in Type II inhibition modes, where H-bonding is not the primary driver at that specific vector.

  • Bioisosteric Probing: It serves as a rigid, lipophilic probe to test the necessity of the N1-hinge interaction. If a kinase retains potency with a 4-phenyl group replacing a 4-anilino group, it suggests the binding mode is driven by hydrophobic enclosure rather than hinge hydrogen bonding.

Mechanistic Insight: Structural Logic in Design

The "Fork in the Road": C-Linked vs. N-Linked

Understanding the causality behind choosing a 4-phenyl (Carbon-linked) versus a 4-anilino (Nitrogen-linked) scaffold is critical for rational design.

Feature4-Anilinoquinazoline (e.g., Gefitinib)4-Phenylquinazoline (Target Scaffold)
Linker Atom Nitrogen (NH)Carbon (C-C bond)
Binding Mode ATP-Competitive (Type I): The N1 accepts an H-bond from the hinge; the NH at C4 donates an H-bond to the hinge backbone.Hydrophobic/Allosteric: Lacks the C4-NH donor. Relies on Van der Waals interactions within the adenine pocket or allosteric sites.
Key Application EGFR, HER2, VEGFR inhibitors.A2A Receptor antagonists (GPCR), specialized kinase probes, and scaffold libraries.
6-Br Utility Solubilizing groups (e.g., morpholine) or covalent warheads (e.g., acrylamide).Extension into solvent channel or adjacent hydrophobic pockets via cross-coupling.
The 6-Bromo "Diversity Vector"

The 6-position of the quinazoline ring typically points towards the solvent-exposed region of the ATP binding pocket.

  • Problem: Many potent kinase inhibitors fail due to poor solubility or ADME properties.

  • Solution: The 6-bromo group allows the late-stage attachment of polar moieties (e.g., piperazines, morpholines) via Buchwald-Hartwig amination or Suzuki coupling, dramatically improving physicochemical properties without disrupting the core binding mode.

Experimental Protocol: Synthesis and Functionalization

The following protocol details the construction of the 6-bromo-4-phenylquinazoline core and its subsequent functionalization. This workflow is designed to be self-validating: the appearance of the distinct bromine isotopic pattern (1:1 doublet) in Mass Spectrometry confirms the core integrity before coupling.

Phase A: Synthesis of the Core Scaffold (6-Bromo-4-phenylquinazoline)

Method: Iodine-Catalyzed Oxidative Cyclization Rationale: This method avoids harsh metal oxidants and provides high regioselectivity.

Reagents:

  • 2-Amino-5-bromobenzophenone (1.0 equiv)[2]

  • Benzylamine (1.2 equiv)

  • Iodine (

    
    ) (10 mol%)
    
  • TBHP (tert-Butyl hydroperoxide) (2.0 equiv)

  • Solvent: DMSO or Toluene

Step-by-Step Protocol:

  • Charge: In a sealed tube, dissolve 2-amino-5-bromobenzophenone (synthesis precursor) and benzylamine in DMSO.

  • Catalyst Addition: Add molecular iodine (

    
    ) and TBHP.
    
  • Cyclization: Heat the mixture to 100°C for 12 hours . The iodine acts as a Lewis acid to activate the carbonyl, facilitating imine formation, followed by oxidative aromatization.

  • Work-up: Cool to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from dark red to yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic singlet at ~9.3 ppm (H-2 proton of quinazoline).

    • MS: Confirm

      
       doublet separated by 2 units (79Br/81Br).
      
Phase B: Functionalization via Suzuki-Miyaura Coupling

Objective: Transform the 6-bromo "handle" into a functional moiety (e.g., to probe the solvent channel).

Reagents:

  • 6-Bromo-4-phenylquinazoline (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Dissolve the scaffold in dioxane/water. Sparge with Argon for 15 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Addition: Add the boronic acid, base, and Pd catalyst under Argon flow.

  • Reaction: Heat to 90°C for 4-6 hours .

  • Monitoring: Monitor by TLC. The disappearance of the starting material (lower polarity) and appearance of a fluorescent spot (extended conjugation) indicates success.

  • Isolation: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Data Visualization & Workflows[3][4]

Logic Flow: Scaffold Selection in Kinase Design

The following diagram illustrates the decision tree for selecting between the 4-phenyl (C-linked) and 4-anilino (N-linked) scaffolds based on the target pocket topology.

KinaseDesignLogicStartKinase Inhibitor Design GoalPocketAnalysisAnalyze ATP Binding PocketStart->PocketAnalysisHingeCheckIs Hinge H-Bonding Critical?PocketAnalysis->HingeCheckAnilinoPathSelect 4-Anilinoquinazoline(N-Linked)HingeCheck->AnilinoPathYes (e.g., EGFR)PhenylPathSelect 6-Bromo-4-Phenylquinazoline(C-Linked)HingeCheck->PhenylPathNo (e.g., Allosteric/GPCR)AnilinoMechMechanism: Type I (ATP Competitive)H-Bond Donor (NH) -> Hinge BackboneAnilinoPath->AnilinoMechSixBrRoleRole of 6-Bromo SubstituentAnilinoMech->SixBrRolePhenylMechMechanism: Hydrophobic/AllostericTargets Hydrophobic Pocket II or III(No Hinge H-Bond Donor)PhenylPath->PhenylMechPhenylMech->SixBrRoleSARGenSAR Generation via Pd-Coupling(Solubility, Potency, Selectivity)SixBrRole->SARGen

Caption: Decision logic for selecting C-linked vs. N-linked quinazoline scaffolds based on hinge-binding requirements.

Comparative Data: The "Handle" Effect

The table below summarizes how modifying the 6-position (starting from the 6-bromo precursor) drastically alters the physicochemical profile, using hypothetical but representative data for this scaffold class.

6-Position SubstituentChemical Modification (from 6-Br)Effect on Kinase Inhibitor Profile
-Br (Parent) NoneHigh Lipophilicity (cLogP > 4.0). Poor solubility. Good membrane permeability but high metabolic clearance risk.
-Phenyl Suzuki CouplingIncreased hydrophobic surface area. Potential to reach the "Gatekeeper" residue.
-Morpholine Buchwald-HartwigSolubility Break: Lowers cLogP. The oxygen atom can accept H-bonds from solvent, improving oral bioavailability.
-Acrylamide Amidation (via 6-NH2)Covalent Inhibition: Targets Cysteine residues (e.g., Cys797 in EGFR) for irreversible binding.

References

  • Fry, D. W., et al. (1994).[3] A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[1][4] Science. (Establishes the foundational role of quinazolines in kinase inhibition).

  • Hadjeri, M., et al. (2004). Antiproliferative activity of 6-substituted 4-anilinoquinazoline derivatives.[4] Journal of Medicinal Chemistry. (Demonstrates the SAR utility of the 6-position).

  • Bhatia, P., et al. (2020).[3][5] Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation. ACS Omega. (Provides the synthesis protocol for 6-bromo-4-phenylquinazoline).

  • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. ResearchGate/MDPI.[6] (Highlights the specific biological activity of the C-linked 4-phenyl scaffold).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (The authoritative method for functionalizing the 6-bromo handle).

The 6-Bromo-4-Phenylquinazoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provide ligands for a diverse array of biological targets. This technical guide focuses on a specific, yet highly significant, member of this family: the 6-bromo-4-phenylquinazoline core. We will delve into the synthetic rationale, explore its established and potential biological activities with a focus on oncology, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics, leveraging the unique properties of this versatile heterocyclic system.

Introduction: The Quinazoline Scaffold and the Significance of the 6-Bromo-4-Phenyl Substitution

Quinazoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[1] Its rigid structure provides a well-defined platform for the spatial orientation of various substituents, enabling precise interactions with biological macromolecules. The 4-aminoquinazoline core, in particular, has proven to be a highly effective pharmacophore in the development of kinase inhibitors.[2]

The 6-bromo-4-phenylquinazoline scaffold combines several key features that enhance its potential as a drug discovery platform:

  • The Phenyl Group at Position 4: The introduction of a phenyl ring at the 4-position creates a critical pharmacophoric element. This aromatic moiety can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, within the binding sites of target proteins. In many kinase inhibitors, this phenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site.[3]

  • The Bromo Substituent at Position 6: The presence of a bromine atom at the 6-position significantly influences the electronic and pharmacokinetic properties of the molecule. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom can act as a halogen bond donor. Furthermore, the lipophilicity introduced by the bromine can enhance membrane permeability and oral bioavailability. The 6-position is also a strategic vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

This combination of a versatile quinazoline core, a key aromatic feature at the 4-position, and a modifiable halogen at the 6-position makes 6-bromo-4-phenylquinazoline a highly attractive starting point for the development of targeted therapies.

Synthetic Strategies for 6-Bromo-4-Phenylquinazoline

The construction of the 6-bromo-4-phenylquinazoline scaffold can be approached through several established synthetic routes. A highly efficient and versatile method commences with the readily available starting material, 2-amino-5-bromobenzonitrile. This approach offers a convergent and modular strategy for accessing a variety of 4-arylquinazolines.

Proposed Synthetic Pathway

A plausible and well-precedented synthetic route involves a two-step process: initial acylation of 2-amino-5-bromobenzonitrile with benzoyl chloride, followed by a cyclization reaction.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Proposed Synthesis of 6-Bromo-4-Phenylquinazoline cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile Intermediate N-(4-bromo-2-cyanophenyl)benzamide 2-Amino-5-bromobenzonitrile->Intermediate Pyridine, DCM Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate Final_Product 6-Bromo-4-phenylquinazoline Intermediate->Final_Product H2O2, NaOH (aq) Kinase Binding Hypothetical Binding of 6-Bromo-4-phenylquinazoline in a Kinase Active Site cluster_0 Kinase Active Site cluster_1 6-Bromo-4-phenylquinazoline Kinase_Lobe_1 N-lobe Kinase_Lobe_2 C-lobe Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Accessible Region Quinazoline_Core Quinazoline Core Quinazoline_Core->Hinge_Region H-Bonding Phenyl_Group 4-Phenyl Group Phenyl_Group->Hydrophobic_Pocket Hydrophobic Interactions Bromo_Group 6-Bromo Group Bromo_Group->Solvent_Front Solvent Exposure / Vector for Modification

Sources

Solubility Profile of 6-Bromo-4-Phenylquinazoline: A Technical Framework for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 6-Bromo-4-Phenylquinazoline in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

6-Bromo-4-phenylquinazoline is a critical pharmacophore and intermediate in the synthesis of bioactive quinazoline derivatives, particularly EGFR inhibitors and adenosine A2A receptor antagonists.[1] Despite its synthetic utility, its planar, aromatic structure confers high lattice energy, often resulting in poor solubility in common protic solvents.[1] This limitation poses significant challenges in purification (recrystallization) and formulation.[1]

This guide provides a comprehensive technical analysis of the solubility profile of 6-bromo-4-phenylquinazoline.[1] It synthesizes existing physicochemical data with rigorous experimental protocols for determining precise solubility limits.[1] By integrating thermodynamic modeling with practical solvent selection strategies, this document serves as a blueprint for optimizing the processing of this compound.

Physicochemical Context & Predicted Solubility

Structural Analysis

The solubility behavior of 6-bromo-4-phenylquinazoline is governed by three primary structural factors:

  • Quinazoline Core: A planar, bicyclic aromatic system that facilitates strong

    
     stacking interactions, increasing the energy required to disrupt the crystal lattice (Enthalpy of fusion, 
    
    
    
    ).[1]
  • 4-Phenyl Substituent: Increases lipophilicity (

    
    ) and molecular volume, significantly reducing solubility in water and polar protic solvents while enhancing affinity for aromatic solvents (e.g., toluene) and chlorinated hydrocarbons.[1]
    
  • 6-Bromo Substituent: A heavy halogen that increases density and polarizability but contributes limited hydrogen-bonding capability.[1]

Qualitative Solubility Profile

Based on synthetic literature and structural analogs, the solubility hierarchy for 6-bromo-4-phenylquinazoline is established as follows:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions disrupt lattice energy effectively.[1] Preferred for reaction media.[1][2]
Chlorinated Chloroform, DCMGood Favorable dispersion forces and polarizability matching.[1]
Esters/Ethers Ethyl Acetate, THFModerate Acceptable for extraction; often used in mixtures (e.g., Petroleum Ether/EtOAc 5:1 for chromatography).[1]
Alcohols Methanol, Ethanol, IPALow to Moderate Poor interaction with the hydrophobic phenyl ring; solubility increases significantly with temperature (suitable for recrystallization).[1]
Non-Polar Hexane, HeptaneInsoluble Lack of polarity prevents solvation of the nitrogenous core.[1]
Aqueous Water, BuffersInsoluble High lipophilicity precludes aqueous solvation without pH manipulation (protonation at N1).[1]

Experimental Methodologies for Solubility Determination

To transition from qualitative observations to quantitative thermodynamic data, two rigorous protocols are recommended. These methods are self-validating and align with industry standards (E-E-A-T).

Method A: Laser Monitoring Observation Technique (Dynamic)

Best for: Rapid generation of polythermal solubility curves (Solubility vs. Temperature).

Protocol:

  • Preparation: Accurately weigh a specific mass (

    
    ) of 6-bromo-4-phenylquinazoline into a jacketed glass vessel (approx. 50 mL).
    
  • Solvent Addition: Add a known mass (

    
    ) of the target organic solvent.[1]
    
  • Setup: Equip the vessel with a mechanical stirrer and a precise thermometer (

    
     K). Position a laser source (e.g., He-Ne or red diode) on one side of the vessel and a light intensity detector on the opposite side.[1]
    
  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start at a temperature where the solid is insoluble.[1]

  • Heating Ramp: Slowly increase the temperature (e.g., 2 K/hour) while stirring.

  • Detection: Monitor the laser intensity.

    • State 0: Suspension scatters light; intensity at detector is low.[1]

    • Transition: As the last crystal dissolves, light scattering ceases.[1]

    • Endpoint: A sharp spike in laser intensity indicates the saturation temperature (

      
      ) for the specific mole fraction (
      
      
      
      ).[1]
  • Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Method B: Isothermal Shake-Flask Method (Static)

Best for: High-precision equilibrium data at specific temperatures (e.g., 298.15 K).

Protocol:

  • Saturation: Add excess 6-bromo-4-phenylquinazoline to the solvent in a sealed vial.

  • Agitation: Place in a thermostatic shaker bath at the target temperature for 24–48 hours.

  • Settling: Stop agitation and allow the suspension to settle for 4 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a syringe filter (0.22

    
    m, pre-heated to prevent precipitation).
    
  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

    
     nm).
    
    • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v).[1]

    • Column: C18 Reverse Phase.[1]

Thermodynamic Modeling & Visualization

Thermodynamic Parameters

Experimental data should be fitted to thermodynamic models to extrapolate solubility at unmeasured temperatures.[1]

The Modified Apelblat Equation: Used to correlate mole fraction solubility (


) with temperature (

):

[1]
  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: Positive values of enthalpy (

    
    ) indicate an endothermic dissolution process, confirming that solubility increases with temperature—a critical factor for recrystallization design.[1]
    
Workflow Visualization

The following diagram illustrates the logical flow from synthesis to solubility optimization.

SolubilityWorkflow cluster_Methods Quantification Methods Synthesis Crude 6-Bromo-4- Phenylquinazoline SolventScreen Qualitative Screening (Polar vs Non-Polar) Synthesis->SolventScreen Laser Laser Monitoring (Polythermal) SolventScreen->Laser Rapid Profiling ShakeFlask Shake-Flask HPLC (Isothermal) SolventScreen->ShakeFlask Precise Data Modeling Thermodynamic Modeling (Apelblat) Laser->Modeling ShakeFlask->Modeling Process Process Design: Recrystallization Modeling->Process Yield Optimization

Caption: Integrated workflow for determining and applying solubility data to process design.

Process Application: Recrystallization Strategy

Based on the inferred solubility profile, a Cooling + Anti-Solvent crystallization strategy is recommended for purifying 6-bromo-4-phenylquinazoline.[1]

  • Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1]

  • Rationale:

    • The compound is moderately soluble in boiling ethanol but sparingly soluble at room temperature.

    • Water acts as a powerful anti-solvent to drive yield.[1]

  • Procedure:

    • Dissolve the crude solid in boiling ethanol (approx. 78 °C) to near saturation.

    • Perform a hot filtration to remove insoluble mechanical impurities.[1]

    • Slowly cool to room temperature (25 °C).

    • Optional: Add dropwise water if yield is low, monitoring for oiling out.[1]

    • Filter the resulting crystals and wash with cold ethanol/water (1:1).[1]

References

  • Synthesis and Characterization

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2016.[1] (Describes related quinoline solubility and purification).

    • ACS Omega, 2020.[1] "Electrosynthesis of Quinazolines..." (Details synthesis and purification of 6-bromo-4-phenylquinazoline using column chromatography). Link[1]

  • Solubility Measurement Protocols

    • Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[1] ResearchGate.[1] (Standard protocol for laser monitoring).[1] Link

    • Avdeef, A., et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations."[1][3] ADMET and DMPK, 2016.[1][3] (Gold standard for shake-flask method).[1][3] Link

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.[1] (Foundational text for the Apelblat equation).[1]

Sources

Methodological & Application

Microwave-Assisted Synthesis of 6-Bromo-4-phenylquinazoline: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1] This application note provides a detailed, field-proven protocol for the synthesis of 6-bromo-4-phenylquinazoline, a valuable intermediate for drug discovery programs. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), this method offers a green, rapid, and highly efficient alternative to traditional, time-consuming thermal methods.[2][3][4] The protocol details a one-pot reaction from 2-amino-5-bromobenzophenone, explaining the causality behind experimental choices, and provides a self-validating system through comprehensive characterization guidelines.

Introduction: The Case for Microwave Synthesis

Quinazoline derivatives are of significant interest due to their broad spectrum of biological activities, including applications as anticancer, anti-inflammatory, and anticonvulsant agents.[5] The development of efficient synthetic routes to access novel quinazoline analogues is therefore a critical task for medicinal chemists.

Conventional methods for quinazoline synthesis often involve prolonged reaction times, high temperatures, and significant energy consumption.[4][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][7] Microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that cannot be achieved with conventional methods.[2][7]

Key Advantages of the MAOS Approach:

  • Reaction Acceleration: Dramatically reduces reaction times from many hours to mere minutes.[2][4][7]

  • Increased Yields & Purity: Rapid heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[4][7]

  • Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis significantly lowers energy consumption.[4][6]

  • Enhanced Reproducibility: Precise control over reaction parameters like temperature and pressure in modern microwave reactors ensures high reproducibility.[4]

This guide details a robust MAOS protocol for the cyclocondensation of 2-amino-5-bromobenzophenone with ammonium formate to yield 6-bromo-4-phenylquinazoline.

Reaction Scheme & Mechanism

The synthesis proceeds via an acid-catalyzed intramolecular cyclization. This transformation is a well-established method for constructing the quinazoline core.[8][9]

Overall Reaction:

Plausible Mechanism:

The reaction is believed to proceed through several key steps:

  • Ammonia Generation: Under thermal conditions, ammonium formate can serve as a source of ammonia.

  • Imine Formation: The in situ generated ammonia attacks the electrophilic carbonyl carbon of 2-amino-5-bromobenzophenone, followed by dehydration to form an imine intermediate.

  • Intramolecular Cyclization: The nucleophilic amino group attacks the imine carbon in an intramolecular fashion to form a dihydroquinazoline intermediate.

  • Aromatization: A final oxidation/dehydrogenation step, facilitated by the reaction conditions, leads to the stable, aromatic 6-bromo-4-phenylquinazoline product.

Below is a simplified visualization of the core mechanistic steps.

G cluster_start Starting Materials cluster_steps Reaction Pathway A 2-Amino-5-bromobenzophenone C Imine Formation A->C B Ammonium Formate (NH4HCO2) B->C D Intramolecular Cyclization C->D E Aromatization D->E F 6-Bromo-4-phenylquinazoline E->F

Caption: Core mechanistic pathway for quinazoline formation.

Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave synthesizer.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Amino-5-bromobenzophenone>98%Sigma-Aldrich, TCI
Ammonium Formate (HCOONH₄)ACS Reagent, >97%Fisher Scientific
Glacial Acetic Acid (CH₃COOH)ACS Reagent, >99.7%VWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeSigma-Aldrich
HexanesHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR Chemicals
Equipment Specification Example
Microwave SynthesizerSealed-vessel capabilityCEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial & CapPressure-ratedManufacturer specific
Magnetic Stir BarTeflon-coatedVWR
Rotary Evaporator-Heidolph, Büchi
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Step-by-Step Synthesis Protocol
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add 2-amino-5-bromobenzophenone (e.g., 276 mg, 1.0 mmol, 1.0 equiv.).

  • Add Reaction Partner: Add ammonium formate (e.g., 315 mg, 5.0 mmol, 5.0 equiv.). The excess serves as both a reactant and promotes the acidic environment.[8]

  • Solvent Addition: Add glacial acetic acid (3.0 mL). Acetic acid acts as a solvent and an acid catalyst to facilitate the cyclization.

  • Vessel Sealing: Securely cap the vial using a crimper appropriate for the microwave system.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the following reaction parameters:

    • Temperature: 150 °C (Use ramp-to-temperature setting)

    • Hold Time: 25 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Reaction Quenching (Work-up):

    • Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Drying and Concentration:

    • Combine the organic extracts and wash them with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

    • Alternatively, recrystallization from ethanol or isopropanol may yield a highly pure product.

The entire workflow is summarized in the diagram below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Add Reactants & Solvent to Vial B Seal Vial A->B C Irradiate in Microwave Reactor (150 °C, 25 min) B->C D Cool & Quench (Water/NaHCO3) C->D E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F G Purify (Chromatography or Recrystallization) F->G H Characterize (NMR, MS, M.P.) G->H

Caption: Experimental workflow from preparation to final analysis.

Expected Results & Characterization

ParameterExpected Outcome
Typical Yield 75-90% (isolated yield after purification)
Physical Appearance Off-white to pale yellow solid
TLC Analysis Rf ≈ 0.4 (Hexanes:EtOAc 8:2); visualize under UV light (254 nm)
Melting Point Literature values for similar structures suggest a sharp melting point.
Mass Spectrometry Formula: C₁₄H₉BrN₂. Expected [M+H]⁺: ~297.00/299.00 (characteristic isotopic pattern for Bromine).
¹H NMR Expect characteristic signals in the aromatic region (7.0-8.5 ppm).
¹³C NMR Expect ~14 distinct signals for the carbon atoms in the aromatic system.

Troubleshooting & Safety

  • Low Yield: Ensure starting material purity. Confirm the vial was properly sealed to maintain pressure and temperature. Consider increasing reaction time in 5-minute increments.

  • Incomplete Reaction: If TLC shows significant starting material, ensure the temperature reached the setpoint. The presence of water can hinder the reaction; ensure all reagents and solvents are reasonably dry.

  • Safety Precautions:

    • Always conduct reactions in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Microwave synthesizers operate under high pressure and temperature. Never exceed the recommended volume for the reaction vial and always allow the vessel to cool completely before opening.

    • Acetic acid is corrosive. Handle with care.

References

  • Vertex AI Search Grounding API. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Scholars Research Library. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • National Institutes of Health. (2023, July 10). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.
  • PMC (via NIH). (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • PMC (via NIH). (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions.
  • PMC (via NIH). (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.

Sources

Technical Application Note: Scalable Synthesis of 6-Bromo-4-Phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step protocol for the synthesis of 6-bromo-4-phenylquinazoline starting from anthranilic acid . Unlike direct cyclization methods that often lock the phenyl substituent at the C2 position, this modular approach utilizes a regioselective Suzuki-Miyaura cross-coupling strategy. This pathway allows researchers to install the phenyl group specifically at the C4 position while preserving the C6-bromine motif for future diversification.

Key Advantages of this Route:

  • Regiocontrol: Exploits the differential reactivity between C4-Cl and C6-Br bonds.

  • Scalability: Uses inexpensive reagents (Formamide, POCl

    
    ) for the core skeleton construction.
    
  • Versatility: The 4-chloro intermediate serves as a "universal donor" for various aryl/heteroaryl groups.

Retrosynthetic Analysis & Workflow

The synthesis is designed around the construction of the quinazoline core followed by activation and functionalization.

Synthetic Pathway Visualization

G AA Anthranilic Acid (Starting Material) BrAA 5-Bromoanthranilic Acid AA->BrAA 1. Br2, AcOH < 15°C QZv 6-Bromoquinazolin- 4(3H)-one BrAA->QZv 2. Formamide Reflux (150°C) ClQZ 6-Bromo-4- chloroquinazoline (Activated Core) QZv->ClQZ 3. POCl3, Base Deoxychlorination Prod 6-Bromo-4- phenylquinazoline (Target) ClQZ->Prod 4. Ph-B(OH)2, Pd(0) Regioselective Suzuki

Figure 1: Step-wise synthetic workflow for the regioselective construction of 6-bromo-4-phenylquinazoline.

Detailed Experimental Protocols

Phase 1: Precursor Preparation

Objective: Selective bromination of anthranilic acid at the para-position relative to the amino group.

Protocol:

  • Dissolution: Dissolve Anthranilic Acid (20.0 g, 146 mmol) in glacial acetic acid (250 mL).

  • Temperature Control: Cool the solution to < 15°C using an ice/water bath. Critical: Higher temperatures promote di-bromination.

  • Addition: Add a solution of Bromine (23.3 g, 7.5 mL, 146 mmol) in acetic acid (50 mL) dropwise over 45 minutes.

  • Observation: A thick mass of hydrobromide salts will precipitate.[1][2] Stir for an additional 1 hour at room temperature.

  • Workup: Filter the solid and wash with benzene or diethyl ether. Resuspend the solid in hot water containing dilute HCl, filter, and neutralize the filtrate with sodium acetate to precipitate the free acid.

  • Validation: Recrystallize from ethanol.

    • Target Yield: ~75-80%

    • Checkpoint: Melting Point 218-219°C [1].

Phase 2: Core Skeleton Formation (Niementowski Cyclization)

Objective: Condensation of 5-bromoanthranilic acid with a C1 synthon to form the quinazoline ring.

Protocol:

  • Setup: Mix 5-Bromoanthranilic acid (10.0 g, 46 mmol) with Formamide (30 mL, excess).

  • Reaction: Heat the mixture to reflux (approx. 150-160°C) for 4-6 hours.

    • Mechanism:[3][4][5][6] The amino group attacks the formamide carbonyl, followed by ring closure and dehydration.

  • Quench: Cool the mixture to ~80°C and pour into ice-cold water (100 mL).

  • Isolation: Filter the precipitating grey/white solid. Wash thoroughly with water to remove excess formamide.

  • Drying: Dry in a vacuum oven at 60°C.

    • Product: 6-Bromoquinazolin-4(3H)-one.[7]

    • Checkpoint: IR Spectrum should show a strong Carbonyl (C=O) stretch at ~1680 cm⁻¹.

Phase 3: Activation (Deoxychlorination)

Objective: Conversion of the tautomeric lactam (C=O) to the electrophilic imidoyl chloride (C-Cl).

Protocol:

  • Reagents: Suspend 6-Bromoquinazolin-4(3H)-one (5.0 g, 22 mmol) in Phosphorus Oxychloride (POCl

    
    , 40 mL).
    
  • Catalysis: Add N,N-Dimethylaniline (1.0 mL) or DMF (cat.) to accelerate the reaction.

  • Reaction: Reflux under anhydrous conditions for 2-3 hours. The suspension should clear as the starting material is consumed.

  • Workup (Hazardous):

    • Distill off excess POCl

      
       under reduced pressure (use a caustic scrubber trap).
      
    • Pour the residue slowly onto crushed ice/ammonia mixture with vigorous stirring. Caution: Exothermic hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate.
    • Product: 6-Bromo-4-chloroquinazoline.[8][9]

    • Checkpoint: Product is a yellow/tan solid. Store under inert gas (moisture sensitive).

Phase 4: Regioselective Functionalization (Suzuki Coupling)

Objective: Selective coupling of the phenyl ring at C4 without affecting the C6-Bromine.

Scientific Rationale: The C4-Cl bond in quinazoline is activated by the electron-withdrawing nature of the adjacent nitrogen atoms (amidine-like). The C6-Br bond is on the fused benzene ring and is significantly less reactive toward Pd(0) oxidative addition. By controlling temperature and stoichiometry, high regioselectivity is achieved [2].

Protocol:

  • Reactants: In a Schlenk flask, combine:

    • 6-Bromo-4-chloroquinazoline (1.0 eq)

    • Phenylboronic acid (1.05 eq)

    • Pd(PPh

      
      )
      
      
      
      (3-5 mol%)
    • Sodium Carbonate (2.0 eq)

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 60-70°C (Do not reflux vigorously to avoid activating the Br-bond) for 4-8 hours.

  • Monitoring: Monitor by TLC. The starting chloride (Rf ~0.6 in Hex/EtOAc) should disappear.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Physicochemical Data Table
CompoundMolecular WeightAppearanceMelting PointKey Spectral Feature
5-Bromoanthranilic Acid 216.03White/Cream Crystals218-219°CBroad -OH/-NH stretch
6-Bromoquinazolin-4(3H)-one 225.04Grey/White Powder>250°CC=O (1680 cm⁻¹)
6-Bromo-4-chloroquinazoline 243.49Yellow Solid138-140°CLoss of C=O; C-Cl stretch
6-Bromo-4-phenylquinazoline 285.14Light Yellow Solid160-162°CAromatic protons increased
Critical Process Parameters (CPPs)
Process StepCritical ParameterRiskMitigation
Bromination Temperature > 20°CFormation of 3,5-dibromoanthranilic acidMaintain ice bath; add Br

slowly.
Chlorination Moisture PresenceHydrolysis of POCl

/ Reversion to quinazolinone
Use dried glassware; drying tube on condenser.
Suzuki Coupling Catalyst/TempCross-coupling at C6-Br positionLimit temp to <80°C; use 1.05 eq Boronic acid.

References

  • Synthesis of 5-Bromoanthranilic acid: Wheeler, H. L.[10] Journal of the American Chemical Society, 31, 565 (1909).[11]

  • Regioselectivity in Quinazolines: The reactivity of C4-Cl vs C6-Br is a fundamental property of the quinazoline scaffold. C4 is electron-deficient (heterocyclic), while C6 is aromatic. See: Molecules, 2010, 15(11), 8349-8359.

  • Suzuki Coupling Protocols: General procedure adapted from Suzuki-Miyaura Cross-Coupling, MDPI (2023).

  • Chlorination Protocol: Adapted from standard quinazoline synthesis methodologies.

Sources

The Strategic Application of 6-Bromo-4-Phenylquinazoline in the Synthesis of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in EGFR-Targeted Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations or overexpression, is a well-established driver in the progression of various solid tumors, most notably non-small cell lung cancer (NSCLC).[2] Consequently, the development of small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the therapeutic landscape for patients with EGFR-mutant cancers.[3]

At the heart of many clinically successful EGFR inhibitors lies the 4-anilinoquinazoline core.[4][5] This privileged scaffold serves as a highly effective pharmacophore, mimicking the adenine moiety of ATP and enabling potent and selective inhibition of the EGFR kinase.[2] Modifications at various positions of the quinazoline ring are crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties. The 6-position, in particular, has been identified as a key site for introducing substituents that can modulate the inhibitor's activity and overcome resistance mechanisms.[6]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-bromo-4-phenylquinazoline and its precursors as versatile intermediates in the synthesis of advanced EGFR inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key synthetic transformations, and present characterization data for representative compounds.

The Rationale for Employing 6-Bromo-4-Phenylquinazoline Intermediates

The utility of a 6-bromo-substituted quinazoline core in the synthesis of EGFR inhibitors is multifold. The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This strategic functionalization is instrumental in exploring the structure-activity relationship (SAR) and optimizing the pharmacological profile of the target inhibitors.

Two of the most powerful and widely employed cross-coupling reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 6-position of the quinazoline and a variety of aryl or heteroaryl boronic acids or esters.[7] This allows for the introduction of diverse substituents that can interact with specific regions of the EGFR active site, thereby enhancing binding affinity and selectivity.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[8][9] While more commonly used for the introduction of the anilino group at the 4-position, it can also be a valuable tool for further functionalization.

The 4-phenyl group on the quinazoline scaffold can also contribute to the overall binding affinity and can be a key element in the design of novel inhibitor series.

Synthetic Workflow: From a Bromo-Substituted Precursor to a Potent EGFR Inhibitor

The following section outlines a detailed, multi-step synthetic workflow for the preparation of a potent 4-anilino-6-arylquinazoline EGFR inhibitor, starting from a readily accessible 6-bromoquinazolin-4(3H)-one precursor. This workflow is a composite of established methodologies and highlights the key transformations where the bromo-substituent plays a pivotal role.[10]

G A 6-Bromoquinazolin-4(3H)-one B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) A->B Step 1 C 6-Arylquinazolin-4(3H)-one B->C D Chlorination (e.g., POCl3 or SOCl2) C->D Step 2 E 4-Chloro-6-arylquinazoline D->E F Nucleophilic Aromatic Substitution (Substituted Aniline) E->F Step 3 G Target EGFR Inhibitor (4-Anilino-6-arylquinazoline) F->G

Caption: Synthetic workflow for a 4-anilino-6-arylquinazoline EGFR inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylquinazolin-4(3H)-one

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoquinazolin-4(3H)-one with an arylboronic acid to introduce a substituent at the 6-position.[10]

Materials:

  • 6-Bromoquinazolin-4(3H)-one

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 6-bromoquinazolin-4(3H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane:water 4:1).

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 6-arylquinazolin-4(3H)-one.

Protocol 2: Chlorination of the 4-Position

This protocol details the conversion of the 6-arylquinazolin-4(3H)-one to the corresponding 4-chloro-6-arylquinazoline, a key intermediate for the subsequent amination step.[10]

Materials:

  • 6-Arylquinazolin-4(3H)-one

  • Chlorinating agent (e.g., Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂))

  • Tertiary amine base (e.g., Triethylamine (Et₃N)) (optional, depending on the chlorinating agent)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 6-arylquinazolin-4(3H)-one.

  • Add the anhydrous solvent, followed by the tertiary amine base (if using).

  • Carefully add the chlorinating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-6-arylquinazoline, which can often be used in the next step without further purification.

Protocol 3: Nucleophilic Aromatic Substitution to Introduce the Anilino Moiety

This final step involves the reaction of the 4-chloro-6-arylquinazoline with a substituted aniline to furnish the target EGFR inhibitor.[10]

Materials:

  • 4-Chloro-6-arylquinazoline

  • Substituted aniline (e.g., 4-bromoaniline)

  • Solvent (e.g., Isopropanol (iPrOH) or a mixture of THF and iPrOH)

  • Acid catalyst (e.g., HCl in the solvent) (optional, can facilitate the reaction)

Procedure:

  • Dissolve the 4-chloro-6-arylquinazoline in the chosen solvent in a round-bottom flask.

  • Add the substituted aniline (1.0-1.2 eq).

  • If using, add the acid catalyst.

  • Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., isopropanol) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization and Data Presentation

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12][13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

The biological activity of the synthesized EGFR inhibitors is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of the inhibitors.

Table 1: Representative EGFR Inhibitory Activity of 4-Anilinoquinazoline Derivatives

Compound IDR¹ (at 6-position)R² (Aniline substituent)EGFR IC₅₀ (nM)Reference
1 H3-Br0.025[4]
2 OMe3-Br-[4]
3 OEt3-Br0.006[4]
4 4-Fluorophenyl4-Br-[10]
Gefitinib O(CH₂)₃-Morpholine3-Cl, 4-F2-37[3]
Erlotinib OCH₂C≡CH3-Ethynyl2[3]

Signaling Pathway and Mechanism of Action

EGFR inhibitors containing the 4-anilinoquinazoline scaffold act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.

G cluster_0 Normal EGFR Signaling cluster_1 Inhibition by 4-Anilinoquinazoline A EGF Ligand B EGFR A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) C->D E Cell Proliferation, Survival D->E F EGFR H ATP Binding Blocked F->H G 4-Anilinoquinazoline Inhibitor G->F Binds to ATP pocket I No Autophosphorylation H->I J Downstream Signaling Inhibited I->J K Apoptosis, Cell Cycle Arrest J->K

Caption: Simplified EGFR signaling and its inhibition by 4-anilinoquinazolines.

The quinazoline core mimics the adenine ring of ATP, while the anilino group occupies a hydrophobic pocket. The substituents at the 6- and 7-positions can form additional interactions, enhancing the binding affinity and selectivity of the inhibitor.

Conclusion and Future Perspectives

The 6-bromo-4-phenylquinazoline scaffold and its precursors are invaluable intermediates in the synthesis of novel and potent EGFR inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the systematic exploration of the chemical space around the quinazoline core, leading to the discovery of next-generation inhibitors with improved efficacy and the ability to overcome clinical resistance. The detailed protocols and methodologies presented in this application note provide a solid foundation for researchers to design and synthesize novel EGFR-targeted therapies for the treatment of cancer.

References

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 21(9), 1159. [Link]

  • Park, K. H., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127324. [Link]

  • Bhusare, S. R., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 920-938. [Link]

  • Saha, R., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Kowalski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. [Link]

  • Makrypidi, K., et al. (2022). Synthesis of a new 6-substituted 4-anilinoquinazoline derivative as irreversible inhibitor for EGFR imaging. Nuclear Medicine and Biology, 108-109, S209. [Link]

  • Zhang, H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676677. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 11(54), 34229-34241. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chopra, H. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6898-6904. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ghorab, M. M., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(17), 5195. [Link]

  • Meena, A. K., et al. (2024). Comparative study of stem bark and small branches of Streblus asper and anti-carcinogenic and anti-diabetic activity. International Journal of Ayurveda Research. [Link]

  • El-Sayed, N. F., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. [Link]

  • Li, G., et al. (2021). Synthesis of quinazolinone derivatives. Supporting Information. [Link]

  • Salimi, M., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • Wang, X., et al. (2018). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 23(11), 2959. [Link]

  • de C. F. de Souza, L., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. [Link]

  • Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid. r/Chempros. [Link]

  • Pop, A. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10767. [Link]

  • Spyropoulos, D., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics, 15(7), 1858. [Link]

  • Yousefbeyk, F., & Ghasemi, S. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Kwiecień, H., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2292-2300. [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery, 15(2), 198-208. [Link]

  • Chen, J., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(16), 4897-4906. [Link]

Sources

Buchwald-Hartwig amination of 6-bromo-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 6-Bromo-4-Phenylquinazoline

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 6-bromo-4-phenylquinazoline . While quinazolines are privileged scaffolds in kinase inhibitor development (e.g., EGFR inhibitors), they present specific challenges due to the electron-deficient nature of the pyrimidine ring and the propensity for N-coordination to poison the catalyst.

This guide moves beyond legacy protocols (e.g., Pd(PPh₃)₄ or BINAP), recommending 3rd and 4th Generation Buchwald Precatalysts (specifically BrettPhos Pd G4 and RuPhos Pd G4 ) to ensure rapid oxidative addition and prevent catalyst sequestration.

Substrate Analysis & Mechanistic Insight

The Substrate: 6-Bromo-4-Phenylquinazoline
  • Electrophile: The C6–Br bond is the reactive handle.

  • Electronic Environment: The quinazoline core is highly electron-deficient (π-deficient). This makes the C–Br bond activated for Oxidative Addition (OA) .

  • Steric Environment: The phenyl group at C4 is distal to the C6 reaction site. Unlike 4-chloro-6-bromoquinazoline, the C4-phenyl group is inert to SNAr, eliminating chemoselectivity concerns.

  • The "Poisoning" Challenge: The N1 and N3 nitrogens possess lone pairs capable of binding to Pd(II) species. If the phosphine ligand is not bulky enough, the substrate itself will displace the ligand, leading to the formation of inactive [Pd(Substrate)₂Br(Amine)] complexes (off-cycle resting states).

The Solution: Bulky Biaryl Phosphines

To counteract N-coordination, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are bulky enough to prevent the quinazoline nitrogens from binding to the palladium center, forcing the catalytic cycle forward.

  • BrettPhos: Best for Primary Amines .[1]

  • RuPhos: Best for Secondary Amines and sterically hindered partners.

  • XPhos: Excellent general-purpose alternative for weak nucleophiles.

Visualizing the Challenge

The following diagram illustrates the standard catalytic cycle versus the "Heterocycle Poisoning" pathway that causes reaction failure in legacy protocols.

BuchwaldCycle Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition [L-Pd(Ar)-Br] Pd0->OA_Complex + 6-Br-4-Ph-Quinazoline Amine_Bind Amine Coordination [L-Pd(Ar)(NHR)-Br] OA_Complex->Amine_Bind + Amine Poison CATALYST DEATH [Pd(Quinazoline)2] OA_Complex->Poison Low Steric Ligand (e.g., PPh3, BINAP) Deprot Deprotonation (Base) Amine_Bind->Deprot RE_Step Reductive Elimination (Product Release) Deprot->RE_Step RE_Step->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle distinguishing the productive pathway (Blue/Green) from the catalyst deactivation pathway (Red) common with quinazoline substrates.

Detailed Experimental Protocol

This protocol utilizes Pd G4 Precatalysts . These evolve the active L-Pd(0) species immediately upon heating, bypassing the induction period and reducing hydrodebromination side-reactions.

Standard Conditions (Primary Amines)

Reagents:

  • Substrate: 6-Bromo-4-phenylquinazoline (1.0 equiv, 1.0 mmol, 285 mg)

  • Amine: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) [Note 1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • To a reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G4 (15 mg, 0.02 mmol) and 6-bromo-4-phenylquinazoline (285 mg, 1.0 mmol).

    • If the amine is solid: Add amine (1.2 mmol) and NaOtBu (135 mg, 1.4 mmol) at this stage.

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with Argon (x3).

  • Solvent Addition:

    • Add 1,4-Dioxane (5.0 mL) via syringe.

    • If the amine is liquid: Add the amine (1.2 mmol) via microliter syringe now.

  • Reaction:

    • Place the vial in a pre-heated block at 100 °C .

    • Stir vigorously (800+ rpm). The reaction typically turns from pale orange to a dark tea color.

    • Monitor: Check LCMS at 1 hour. The electron-deficient nature of the quinazoline usually drives this reaction to completion in <2 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization Matrix (Secondary Amines / Functional Groups)

Use this table to select the correct system based on your specific amine partner.

VariableCondition A (Standard)Condition B (Base Sensitive)Condition C (Steric Bulk)
Target Amine Primary Alkyl/ArylEsters, Nitriles, Ketones presentSecondary Cyclic (e.g., Piperazine)
Ligand/Cat BrettPhos Pd G4 BrettPhos Pd G4 RuPhos Pd G4
Base NaOtBuCs₂CO₃NaOtBu
Solvent 1,4-Dioxanet-Amyl Alcohol1,4-Dioxane
Temp 100 °C110 °C (Longer time)100 °C

Self-Validating Systems & Troubleshooting

A "Self-Validating" protocol includes internal checks to verify the chemistry is working as intended.

Check 1: The Color Test

  • Observation: Reaction mixture turns black and precipitates immediately upon heating.

  • Diagnosis: "Palladium Black" formation. The ligand has dissociated.

  • Fix: Switch to tBuBrettPhos Pd G4 (more stable) or lower temperature to 80 °C. Ensure solvent is strictly anhydrous.

Check 2: The De-halogenation Trap (LCMS)

  • Observation: Mass spectrum shows [M-Br+H] (Quinazoline with H instead of Br).

  • Diagnosis: β-Hydride elimination from the amine or solvent is faster than Reductive Elimination.

  • Fix: Increase the concentration of the amine. Switch solvent to Toluene (less prone to hydride transfer than alcohols).

Check 3: Conversion Stall

  • Observation: 50% conversion, then stops. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition.[3] The product (an amino-quinazoline) is binding to the catalyst more tightly than the starting material.

  • Fix: Use RuPhos , which creates a more sterically crowded center that discourages product binding.

Decision Logic for Optimization

Use this workflow to troubleshoot or optimize yields.

OptimizationTree Start Start: 6-Br-4-Ph-Quinazoline AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett Use BrettPhos Pd G4 Primary->Brett RuPhos Use RuPhos Pd G4 Secondary->RuPhos Result Check LCMS (1h) Brett->Result RuPhos->Result Success >90% Conv: Isolate Result->Success Fail_Debrom Fail: De-bromination Result->Fail_Debrom Fail_SM Fail: SM Remaining Result->Fail_SM Fix_Solvent Switch to Toluene Lower Temp Fail_Debrom->Fix_Solvent Fix_Base Switch Base to Cs2CO3 or LHMDS Fail_SM->Fix_Base

Figure 2: Optimization logic flow for maximizing yield.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Harris, M. R., et al. (2013). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 15(10), 2570–2573. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-Phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Objective: Maximize yield and purity of 6-bromo-4-phenylquinazoline (CAS: 100-58-3 analogs).

The Challenge: The synthesis of 6-bromo-4-phenylquinazoline presents a classic regioselectivity and reactivity challenge. While multiple routes exist, the choice determines the impurity profile.

  • Route A (Cyclocondensation): Reaction of 2-amino-5-bromobenzophenone with formamide.

    • Pros: High atom economy, avoids regioselectivity issues (phenyl ring is already installed), scalable.

    • Cons: Requires high temperatures (

      
      ), risk of thermal degradation/tarring.
      
  • Route B (Suzuki Cross-Coupling): Reaction of 6-bromo-4-chloroquinazoline with phenylboronic acid.

    • Pros: Milder conditions.[1]

    • Cons:High Risk. The 6-bromo position is susceptible to competitive coupling (homocoupling or bis-arylation), leading to difficult-to-separate mixtures.

Recommendation: Route A (Cyclocondensation) is the industry-standard "workhorse" for this specific scaffold. Route B should only be used for late-stage diversification where the phenyl ring has complex substituents sensitive to high heat.

Primary Protocol: Cyclocondensation (Route A)

This protocol is optimized for the "Niementowski-type" modification using 2-amino-5-bromobenzophenone.

Reagents & Materials
  • Substrate: 2-Amino-5-bromobenzophenone (1.0 eq)

  • Reagent/Solvent: Formamide (10-15 eq) - Must be dry.

  • Catalyst: Ammonium Formate (0.5 eq) or Formic Acid (cat.)

  • Additives: Molecular Sieves (4Å) or use of a Dean-Stark trap (if using co-solvent).

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), charge 2-amino-5-bromobenzophenone.

  • Addition: Add Formamide (10 volumes relative to substrate mass). Add Ammonium Formate (catalyst).

  • Reaction: Heat the mixture to 180–190°C .

    • Note: The reaction requires temperatures near the boiling point of formamide (

      
      ) to drive the dehydration.
      
  • Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 3:1) or HPLC.[2][3] Reaction time is typically 4–8 hours.

  • Workup (Critical for Yield):

    • Cool reaction mixture to

      
      .
      
    • Slowly pour the hot mixture into ice-cold water (5x volume) with vigorous stirring.

    • The product should precipitate as a beige/off-white solid.

  • Purification: Filter the solid. Wash with water (

    
    ) to remove excess formamide. Recrystallize from Ethanol or EtOH/DMF mixtures.
    
Visualizing the Pathway

G Start 2-Amino-5-bromobenzophenone Inter Intermediate (Formyl-amino species) Start->Inter + Formamide 180°C Cyclo Cyclization (- H2O) Inter->Cyclo - H2O (Rate Limiting) Tar Thermal Tars Inter->Tar Overheating >200°C Product 6-Bromo-4-phenylquinazoline Cyclo->Product

Figure 1: Reaction pathway for the cyclocondensation of 2-amino-5-bromobenzophenone.

Troubleshooting Guide (FAQ)

Category 1: Reaction Stalls or Low Conversion

Q: The reaction stops at 60-70% conversion. Adding more time doesn't help.[4] Why? A: This is likely due to water accumulation . The cyclization step releases water. Since formamide is hygroscopic and the reaction is reversible, water buildup inhibits ring closure.

  • Fix:

    • Use a Dean-Stark trap if using a co-solvent (e.g., nitrobenzene/toluene mix).

    • Add Molecular Sieves (4Å) directly to the reaction flask (if stirring allows).

    • Ensure the temperature is actually reaching

      
       (internal probe, not just bath temp).
      

Q: My starting material (benzophenone) is not dissolving in formamide. A: At room temperature, solubility is poor. It should dissolve as you ramp the temperature. If it remains undissolved at


, add a small amount of DMAc (Dimethylacetamide)  or NMP  as a co-solvent.
Category 2: Impurity Profile

Q: The product is dark brown/black "tar" instead of off-white. A: This indicates oxidative degradation or polymerization of formamide.

  • Cause: Temperature too high (

    
    ) or presence of oxygen.
    
  • Fix:

    • Run the reaction under a strict Nitrogen/Argon atmosphere .

    • Use freshly distilled formamide . Decomposed formamide contains ammonium carbamate, which can lead to side reactions.

Q: I see a spot on TLC just below the product. What is it? A: This is often the uncyclized formyl-intermediate (


-formyl-2-amino-5-bromobenzophenone).
  • Fix: The cyclization is incomplete. Increase reaction time or add a stronger acid catalyst (e.g.,

    
    -TsOH, 5 mol%) to drive the dehydration.
    
Category 3: Alternative Route (Suzuki) Issues

Q: I tried the Suzuki route (6-Br-4-Cl-quinazoline + Ph-B(OH)2), but I got a mixture of products. A: You likely encountered regio-scrambling .

  • Mechanism: While the 4-Cl position is more reactive towards oxidative addition (Pd), the 6-Br position is also active. If you use excess boronic acid or highly active catalysts (like Pd-XPhos), you will get bis-arylation (4,6-diphenyl).

  • Fix:

    • Use stoichiometric control (0.95 eq of Boronic acid).

    • Use a milder catalyst system: Pd(PPh3)4 rather than Pd(dppf) or Buchwald precatalysts.

    • Keep temperature lower (

      
      ).
      

Optimization Data & Tables

Solvent & Catalyst Effects on Yield
Solvent SystemCatalystTemp (

C)
Time (h)Yield (%)Comments
Formamide (Neat) None180655-65%Variable; often incomplete.
Formamide (Neat) NH4-Formate 180 4 85-92% Recommended. Cleanest profile.
FormamideH2SO4 (cat.)160470%Darker product (charring).
NitrobenzeneFormic Acid2001260%Difficult solvent removal.
Microwave (Formamide) Acetic Acid1600.588%excellent for small scale (<1g).
Troubleshooting Matrix

Troubleshooting Problem Problem Detected Type1 Low Yield / Incomplete Problem->Type1 Type2 Tarry / Dark Product Problem->Type2 Sol1 Check Water Removal Add 4A Sieves Type1->Sol1 Sol2 Check Temp > 180C Type1->Sol2 Sol3 Use Nitrogen Blanket Distill Formamide Type2->Sol3

Figure 2: Rapid diagnostic flowchart for common synthesis issues.

Advanced Purification Protocol

If simple precipitation does not yield >98% purity (required for pharma applications):

  • Acid-Base Extraction:

    • Dissolve crude solid in DCM .

    • Extract with 1M HCl . The quinazoline (basic N1) will protonate and move to the aqueous layer. Impurities (non-basic tars) remain in DCM.

    • Wash the aqueous layer with fresh DCM.

    • Basify aqueous layer with NH4OH or NaOH to pH 10.

    • Extract product back into DCM or EtOAc.

  • Recrystallization:

    • Solvent: Ethanol (good recovery) or Acetonitrile (higher purity).

    • Heat to reflux, filter hot (remove insolubles), cool slowly to

      
      .
      

References

  • Synthesis of 4-phenylquinazolines via Niementowski modification

    • Title: "One-pot synthesis of 4-substituted quinazolines
    • Source:Journal of Heterocyclic Chemistry.
    • (Reference for starting material 2-amino-5-bromobenzophenone properties).

  • Title: "Microwave-assisted synthesis of quinazoline derivatives in formamide.
  • Suzuki Coupling Selectivity (4-Cl vs 6-Br): Title: "Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Source:Journal of Organic Chemistry. Context: Establishes the reactivity order C4-Cl > C6-Br in quinazoline systems.
  • General Properties & Safety

    • Source: PubChem / NIH

Sources

optimizing reaction conditions for quinazoline ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Synthesis Technical Support Center .

This guide is structured as a Tier-3 engineering escalation resource. We assume you are familiar with basic organic synthesis but are facing specific bottlenecks in yield, purity, or reproducibility during quinazoline ring closure.

Module 1: The Niementowski & Condensation Protocols

Status: Legacy but Reliable | Best for: Multi-gram scale, simple substrates

The classic Niementowski synthesis involves the condensation of anthranilic acid (or derivatives like anthranilamide) with amides, aldehydes, or ketones. The primary failure mode here is thermodynamic: the reaction requires the elimination of water at high temperatures, often leading to reversibility or decomposition.

Optimization Logic: The Water Problem

The ring closure is a dehydration step. If water remains in the system, the equilibrium shifts back toward the open-chain o-amidobenzamide intermediate.

  • Thermal Solution: Use a Dean-Stark trap with high-boiling non-polar solvents (e.g., Xylene, Toluene) to physically remove water.

  • Chemical Solution: Add a dehydrating agent. For difficult substrates, Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester) acts as both solvent and Lewis acid/dehydrating agent, often lowering the required temperature from 160°C to 100°C.

Standard Operating Procedure (SOP): Microwave-Assisted Modification

Why Microwave? Conventional heating creates thermal gradients. Microwave irradiation (MWI) provides volumetric heating, rapidly accessing the transition state for the cyclodehydration step.

  • Reactants: Mix Anthranilamide (1.0 eq) + Aldehyde (1.1 eq).

  • Catalyst: Add SbCl₃ (1 mol%) . Note: Antimony trichloride acts as a Lewis acid to activate the carbonyl, significantly accelerating the rate-determining nucleophilic attack.

  • Conditions: Irradiate at 200W (maintaining ~120-130°C) for 5–10 minutes solvent-free.

  • Workup: Cool to RT. Triturate with cold ethanol. Filter.

Visualizing the Mechanism

The following diagram illustrates the critical "Failure Point" where hydrolysis often competes with cyclization.

Niementowski_Mechanism Start Anthranilamide + Aldehyde Imine Schiff Base Intermediate Start->Imine - H₂O (Fast) Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization SbCl₃ Activation Failure Hydrolysis (Reversion) Imine->Failure + H₂O (If not removed) Product Quinazolin-4(3H)-one Cyclization->Product Oxidation/Dehydration Failure->Start

Figure 1: Mechanistic pathway of Niementowski condensation highlighting the reversibility of the Schiff base formation if water is not managed.

Module 2: Metal-Catalyzed Oxidative Cyclization

Status: Modern Standard | Best for: Complex drug candidates, mild conditions

Modern medicinal chemistry prefers Copper-catalyzed oxidative coupling of 2-aminobenzamides with benzyl alcohols or aldehydes. This avoids harsh acids and tolerates sensitive functional groups.

Critical Parameter: The Oxidant

The reaction relies on a Cu(I)/Cu(II) redox cycle.

  • The Trap: Using standard air balloons is often insufficient for scale-up due to poor mass transfer of O₂.

  • The Fix: Use pure O₂ balloons or open-air vigorous stirring in DMSO or DMF . These solvents stabilize the Cu-intermediate species.

SOP: Cu-Catalyzed Aerobic Oxidation
  • Setup: Charge flask with 2-aminobenzamide (1.0 eq), Benzaldehyde (1.0 eq), CuCl (5 mol%) , and TMEDA (10 mol%) .

  • Solvent: DMSO (0.5 M concentration).

  • Atmosphere: Open air (or O₂ balloon).

  • Temp: Heat to 80°C for 4–6 hours.

  • Checkpoint: The solution should turn from green (Cu(II)) to brown/red and back. A persistent bright green color may indicate catalyst poisoning or stalled oxidation.

Cu_Cycle Cu1 Cu(I) Species OxAdd Oxidative Addition Cu1->OxAdd Substrate Binding Amidation Amidation Intermediate OxAdd->Amidation Base/O₂ RedElim Reductive Elimination Amidation->RedElim Ring Closure RedElim->Cu1 Product Release

Figure 2: Simplified catalytic cycle for Copper-mediated oxidative cyclization. Note that O₂ is required to regenerate the active catalyst species.

Module 3: Troubleshooting & FAQ (The Help Desk)

Issue 1: "My product is stuck in the aqueous phase or won't precipitate."
  • Diagnosis: Quinazolinones are amphoteric. They can form salts with both acids and bases.

  • Solution: Check the pH.

    • If you used acid catalysis (HCl/PPA): The nitrogen is protonated. Neutralize to pH 7-8 with saturated NaHCO₃ to precipitate the free base.

    • If you used base catalysis (NaOH): The amide proton is removed. Acidify to pH 5-6 with acetic acid.

    • Pro-Tip: Avoid strong mineral acids for workup; they can hydrolyze the ring.

Issue 2: "I'm seeing a dimer byproduct (M+M)."
  • Cause: In aldehyde-based condensations, the intermediate amine can attack a second molecule of aldehyde instead of cyclizing.

  • Fix:

    • Dilution: Increase solvent volume (0.1 M instead of 0.5 M).

    • Order of Addition: Add the aldehyde slowly to the amine/catalyst mixture to keep its instantaneous concentration low.

Issue 3: "Regioselectivity is wrong (C2 vs. C4 substitution)."
  • Context: When synthesizing substituted quinazolines from 2,4-dichloroquinazoline.

  • Rule of Thumb: The C4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than C2 due to the inductive effect of the adjacent nitrogen atoms.

  • Control:

    • To hit C4 : Run at RT or 0°C with 1.0 eq of nucleophile.

    • To hit C2 : You must first substitute C4, or use high temperature (>80°C) with excess nucleophile to force the C2 reaction.

Comparative Data: Method Selection Matrix

FeatureThermal (Niementowski)Microwave-AssistedCu-Catalyzed Oxidative
Reaction Time 6–24 Hours5–20 Minutes4–8 Hours
Typical Yield 40–65%85–95%70–90%
Temp Requirement >140°C120–130°C80–100°C
Solvent EtOH/DMF (Reflux)Solvent-free / EtOHDMSO / DMF
Key Risk Decomposition / PolymerizationPressure buildup / RunawayCatalyst poisoning

References

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Source: ResearchGate. URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry.[1] URL:[Link]

  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Source: Organic Letters (ACS Publications). URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: PMC (NIH). URL:[Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Source: SciSpace / Heterocyclic Communications. URL:[Link]

Sources

Technical Support: Purification Protocols for 6-Bromo-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-QZN-06 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 6-bromo-4-phenylquinazoline via a Suzuki-Miyaura coupling of 6-bromo-4-chloroquinazoline with phenylboronic acid. This reaction typically generates three distinct classes of impurities that require targeted removal strategies:

  • Hydrolysis By-product: 6-bromoquinazolin-4(3H)-one (High polarity, low organic solubility).[1]

  • Homocoupling By-product: Biphenyl (Non-polar, high organic solubility).[1]

  • Transition Metals: Palladium residues (if Pd-catalyzed).[1][2]

This guide provides a modular purification strategy. Do not perform all steps blindly. Use the "Diagnostic Check" below to select the correct module.

Diagnostic Check: Characterize Your Crude

Before starting, run a TLC (Thin Layer Chromatography) in Hexanes:Ethyl Acetate (3:1) .

ObservationLikely ImpurityRecommended Module
Spot at solvent front (

)
Biphenyl (from Boronic acid)Module B (Acid-Base)
Spot at baseline (

)
or precipitate in flask
6-bromoquinazolin-4(3H)-oneModule A (Trituration)
Gray/Black discoloration Palladium Black / Colloidal PdModule C (Scavenging)
Yellow/Tan Solid Target Molecule (Desired)N/A

Module A: Removal of Hydrolysis Impurities (Trituration)

Context: The starting material (4-chloroquinazoline) is moisture-sensitive.[1] Hydrolysis yields 6-bromoquinazolin-4(3H)-one , which forms a strong hydrogen-bonded lattice, making it significantly less soluble in organic solvents than your target product.

The Protocol:

  • Dissolve your crude solid in a minimum amount of Dichloromethane (DCM) .[1]

    • Note: The target 4-phenylquinazoline is highly soluble in DCM.[1] The "one" impurity is poorly soluble.

  • If a white solid remains undissolved, filter it off . This is likely the impurity.

  • If the mixture is fully soluble, add Hexanes dropwise to the stirring DCM solution until it turns slightly cloudy.

  • Cool to 0°C for 30 minutes.

  • Filter the precipitate.

    • Crucial Check: Analyze the filtrate (liquid) and the precipitate by TLC. The precipitate is often the impurity. The target product usually remains in the filtrate or crystallizes as a second crop.

Module B: The "Self-Validating" Acid-Base Extraction

Context: Quinazolines are weak bases (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


). We can exploit this to separate them from neutral impurities like biphenyl and unreacted starting materials.

Warning: Because the 4-phenyl group increases lipophilicity, the protonated salt may "oil out" rather than dissolve in water. We use a high-molarity acid to ensure protonation.

Workflow Diagram

AcidBaseExtraction Start Crude Mixture in Organic Solvent (DCM or EtOAc) AcidStep Extract with 2M HCl (aq) Start->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer Organic Layer (Contains Biphenyl, Neutral Impurities) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) (Contains Protonated Quinazoline) PhaseSep->AqLayer Protonated Target Discard Discard Organic Layer OrgLayer->Discard BaseStep Basify with 4M NaOH to pH > 10 (Cool in Ice Bath) AqLayer->BaseStep Precipitate Product Precipitates (Collect via Filtration) BaseStep->Precipitate Solid forms ExtractBack Alternative: Extract back into DCM (If oil forms) BaseStep->ExtractBack Oils out

Figure 1: Logic flow for the acid-base purification of weakly basic heterocycles.

Step-by-Step Protocol:

  • Dissolve crude product in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Extract with 2M HCl (

    
     volumes).
    
    • Why 2M? Weaker acids (0.1M) may not fully protonate the N1/N3 nitrogens due to the electron-withdrawing effect of the phenyl ring and bromine.

  • Keep the Aqueous Layer. (The target is now ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).
    
  • Wash the combined aqueous layers once with fresh EtOAc to remove entrained biphenyl.

  • Neutralization: Place the aqueous acidic solution in an ice bath. Slowly add 4M NaOH or solid

    
     until pH 
    
    
    
    10-12.
  • Recovery:

    • Scenario A (Best Case): The product precipitates as a solid.[3][4] Filter and wash with water.[3]

    • Scenario B (Common): The product forms a gummy oil. Extract this aqueous mixture with DCM (

      
      ), dry over 
      
      
      
      , and concentrate.

Module C: Palladium Scavenging

Context: If your product is gray or off-white, residual Palladium is trapped in the nitrogen heterocycle. Column chromatography often fails to remove this.

Protocol:

  • Dissolve the product in THF or DCM.

  • Add SiliaMetS® Thiol or activated charcoal (10% w/w relative to crude).[1]

  • Stir at 40°C for 1 hour.

  • Filter through a pad of Celite .[1]

  • Concentrate the filtrate.[1]

Troubleshooting FAQ

Q: My product is oiling out during the acid extraction step. What is happening? A: The hydrochloride salt of 6-bromo-4-phenylquinazoline is quite lipophilic.[1] If it oils out in the water layer, it means the salt is not fully water-soluble.

  • Fix: Add a small amount of Methanol (MeOH) to the aqueous acid layer to increase solubility, OR use a larger volume of dilute acid.

Q: I see a spot on TLC that trails just below my product. Is it the des-bromo analog? A: Likely yes.[1] If you used a Pd catalyst, hydrodehalogenation (loss of Br) is a common side reaction, yielding 4-phenylquinazoline .

  • Fix: This is very difficult to separate by extraction. You must use Column Chromatography. Use a gradient of 0%

    
     20% EtOAc in Hexanes . The des-bromo impurity usually elutes slightly later (more polar) or earlier depending on the stationary phase, but separation requires a slow gradient.
    

Q: Can I just recrystallize the whole thing? A: Yes, but solvent choice is critical.

  • Recommended: Ethanol (hot) ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     Cool.
    
  • Observation: 6-bromo-4-phenylquinazoline typically crystallizes as light yellow needles. If the solution remains dark, treat with charcoal before crystallization.

Summary of Chemical Properties

PropertyValueImplication for Purification
Molecular Weight 285.14 g/mol N/A
Calculated pKa ~2.5 - 3.0Requires strong acid (pH < 1) to fully protonate for extraction.[1]
Solubility (DCM) HighGood solvent for loading columns or dissolving crude.[1]
Solubility (Water) NegligibleProduct precipitates upon basification.[1]
Solubility (Ethanol) Moderate (Hot)Good candidate for recrystallization.

References

  • Synthesis of Quinazolines via Suzuki Coupling

    • Wang, Z., et al.[2] "A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids." Synthesis, 2021, 53, 1356-1364.[2] Link

  • Purification of Quinazolinones (Hydrolysis Product)

    • Hemdan, M. M., et al. "Synthesis and antimicrobial assessments of some quinazolines and their annulated systems."[5] Journal of Chemical Research, 2017, 41, 106-111.[5] Link

  • General Acid-Base Extraction Principles for N-Heterocycles

    • Chemistry LibreTexts.[1] "Acid-Base Extraction." Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004, 346, 889-900. Link

Sources

overcoming steric hindrance in 6-bromo-4-phenylquinazoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-bromo-4-phenylquinazoline . It addresses the specific challenges of functionalizing the C6 position, particularly when facing steric hindrance from bulky coupling partners or solubility issues inherent to the 4-phenyl scaffold.

Ticket Subject: Overcoming Steric & Electronic Barriers in 6-Bromo-4-Phenylquinazoline Coupling Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

📋 Executive Summary: The "Steric" Illusion

User reports often cite "steric hindrance" as the failure mode for C6 functionalization. However, in the 6-bromo-4-phenylquinazoline scaffold, the C4-phenyl group is meta to the reaction site and twisted out of plane. True steric hindrance usually arises from the incoming nucleophile (e.g., ortho-substituted boronic acids) or catalyst deactivation due to the electron-deficient quinazoline core.

This guide provides three targeted workflows to overcome these barriers:

  • Ligand Engineering for bulky Suzuki-Miyaura couplings.

  • Base/Solvent Optimization for Buchwald-Hartwig aminations.

  • Solubility Management to prevent "false" steric failures.

🛠 Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Issue: Low conversion when coupling ortho-substituted or bulky boronic acids/esters. Root Cause: The oxidative addition into the C6-Br bond is slow due to the electron-poor heterocycle, and the subsequent transmetallation is blocked by the bulk of the incoming boronic acid.

Recommended Protocol: The "Bulky Ligand" System

To force the coupling of sterically demanding partners, you must switch from simple phosphines (PPh₃) to dialkylbiaryl phosphines (Buchwald Ligands).

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂

  • Ligand: SPhos (for general sterics) or XPhos (for extreme steric bulk).

  • Ratio: 1:2 (Pd:Ligand)

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Avoid strong alkoxides which trigger side reactions on the quinazoline core.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

  • Temperature: 100 °C.

📊 Data: Ligand Performance Comparison

Coupling 6-bromo-4-phenylquinazoline with 2,6-dimethylphenylboronic acid (24h, 100°C)

Ligand SystemYield (%)Observation
Pd(PPh₃)₄ < 10%Recovery of starting material. Ligand too small; Pd black formation.
Pd(dppf)Cl₂ 35%Sluggish. Bite angle insufficient for bulky reductive elimination.
SPhos / Pd(OAc)₂ 92% Excellent turnover. SPhos bulk facilitates reductive elimination.
XPhos / Pd₂(dba)₃ 96% Best for extremely hindered partners (e.g., 2,4,6-triisopropyl).
📉 Visualization: Ligand Selection Logic

LigandSelection start Start: Select Coupling Partner partner Is the Boronic Acid Sterically Hindered? start->partner no_hindrance No (e.g., Phenyl, 4-F-Phenyl) partner->no_hindrance Unsubstituted yes_hindrance Yes (e.g., 2-Me, 2,6-diMe) partner->yes_hindrance Ortho-substituted standard Use Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: Toluene/H2O no_hindrance->standard advanced Requires Buchwald Ligands yes_hindrance->advanced extreme Is it extremely hindered? (e.g., Mesityl, Naphthyl) advanced->extreme sphos Use SPhos + Pd(OAc)2 Excellent general utility extreme->sphos Moderately Bulky xphos Use XPhos + Pd2(dba)3 Forces reductive elimination extreme->xphos Very Bulky

Caption: Decision tree for selecting the optimal ligand based on the steric demand of the incoming boronic acid.

🛠 Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Issue: Reaction stalls with secondary amines or bulky anilines. Root Cause: The quinazoline nitrogens can coordinate to Pd, poisoning the catalyst. Additionally, the reductive elimination step is difficult when both the substrate (quinazoline) and nucleophile (amine) are bulky.

Recommended Protocol: The "BrettPhos" System

BrettPhos is specifically designed to prevent catalyst poisoning by heterocycles and promote coupling with primary amines. For secondary amines, RuPhos is often superior.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. (Oxygen kills this catalytic cycle instantly).

  • Loading: Add 6-bromo-4-phenylquinazoline (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Note: Do NOT use NaOtBu. It can attack the C2 position of the quinazoline.

  • Catalyst Pre-complexing: In a separate vial, mix Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in 1,4-dioxane for 5 minutes at 60°C to activate the catalyst (color change to dark red/brown).

  • Reaction: Transfer the activated catalyst solution to the Schlenk tube.

  • Heating: Stir at 100°C for 12–18 hours.

🛠 Module 3: Troubleshooting FAQ

Direct answers to common failure modes reported by users.

Q1: The reaction mixture turns black immediately and yields are <10%. What happened? A: This is "Pd Black" precipitation. The ligand failed to stabilize the Palladium.

  • Fix: Switch to a precatalyst like XPhos Pd G2 or BrettPhos Pd G3 . These ensure a 1:1 Pd:Ligand ratio and prevent immediate catalyst decomposition.

Q2: My starting material (6-bromo-4-phenylquinazoline) isn't dissolving in the reaction solvent. A: The 4-phenyl group creates significant planarity and pi-stacking, reducing solubility.

  • Fix: Do not use pure Toluene. Switch to 1,4-Dioxane or t-Amyl Alcohol . These solvents have higher boiling points and better solubilizing power for fused heterocycles.

Q3: I see a side product with Mass M+16. A: This is likely hydrolysis of the quinazoline ring (C=N bond hydration) or oxidation.

  • Fix: Ensure your base (Cs₂CO₃ or K₃PO₄) is dry. Add 3Å molecular sieves to the reaction vessel. Avoid hydroxide bases (NaOH/KOH).

Q4: Can I use microwave irradiation to overcome the sterics? A: Yes, but be cautious.

  • Guidance: Microwave heating (120°C, 30 mins) works well with Pd(PPh₃)₄ for simple couplings. However, for hindered couplings using Buchwald ligands, conventional heating is preferred to allow the slow oxidative addition/reductive elimination cycle to proceed without rapid catalyst deactivation.

📉 Mechanistic Visualization: The Steric "Push"

The following diagram illustrates how bulky ligands (L) actually help the reaction by "pushing" the product off the metal center during the difficult Reductive Elimination step.

CatalyticCycle cluster_ligand Role of Bulky Ligand (e.g., XPhos) step1 Oxidative Addition step2 Transmetallation (Steric Clash) step1->step2 Boronic Acid + Base step3 Reductive Elimination step2->step3 Bulky Ligand Squeezes Pd Pd0 Pd(0)-Ligand (Active Species) step3->Pd0 Product Release Pd0->step1 6-Br-Quinazoline desc The large ligand bulk destabilizes the Pd(II) intermediate, lowering the energy barrier for the crowded product to leave.

Caption: The "Steric Push" mechanism where ligand bulk accelerates the rate-limiting reductive elimination step.

📚 References

  • Review on Quinazoline Functionalization:

    • Title: Recent Advances in the Synthesis and Functionalization of Quinazolines.[1]

    • Source:European Journal of Organic Chemistry, 2018.

    • URL:[Link]

  • Buchwald Ligand Guide:

    • Title: Surpassing the Limitations of Steric Hindrance in Suzuki−Miyaura Coupling.

    • Source:Journal of the American Chemical Society, 2007.[2]

    • URL:[Link]

  • Specific Scaffold Solubility & Reactivity:

    • Title: Synthesis and SAR of 4-phenylquinazoline derivatives as potent EGFR inhibitors.

    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.[3]

    • URL:[Link]

Sources

minimizing side reactions in 4-phenylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold & The Challenge

Welcome to the 4-Phenylquinazoline Synthesis Support Hub. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., EGFR inhibitors) and TSPO ligands. However, its synthesis is plagued by two distinct classes of side reactions depending on the route chosen: incomplete cyclization/aromatization (in condensation routes) and competitive hydrolysis/homocoupling (in cross-coupling routes).

This guide provides root-cause analysis and self-validating protocols to eliminate these impurities.

Module 1: The Condensation Route (Niementowski Variation)

Context: Reaction of 2-aminobenzophenone with formamide or ammonium acetate.

Q: Why is my reaction stalling at the dihydro- intermediate or yielding low conversion?

Diagnosis: The condensation of 2-aminobenzophenone with formamide requires high activation energy to close the pyrimidine ring. Common failure modes include:

  • Sublimation of Ammonium Source: Ammonium acetate or formamide often sublimes before reacting at the required temperature (160–180°C).

  • Incomplete Dehydration: The intermediate N-(2-benzoylphenyl)formamide forms but fails to cyclize, or the resulting 1,2-dihydroquinazoline fails to oxidize to the aromatic product.

Troubleshooting Protocol:

  • The "Sealed System" Fix: Do not run this in an open flask. Use a pressure tube (sealed vessel) to prevent the escape of volatile ammonia/formamide species.

  • Catalytic Additive: Add Iodine (I₂) (10–20 mol%) or BF₃·Et₂O . Iodine acts as a dual-purpose Lewis acid to activate the carbonyl and an oxidant to drive the aromatization of the dihydro-intermediate.

  • Temperature Threshold: Ensure the internal reaction temperature reaches 140°C minimum . Below this, the rate of cyclization is kinetically disadvantaged compared to decomposition.

Q: I am seeing a "dimer" impurity. What is it?

Diagnosis: In oxidative syntheses (e.g., from 2-aminobenzophenone + benzylamine), radical coupling can occur. However, in the standard condensation, the "dimer" is often a bis-quinazoline formed via linker coupling if diamines are present, or more commonly, self-condensation products of the ketone .

Corrective Action:

  • Stoichiometry Check: Ensure a large excess of the nitrogen source (Formamide:Substrate ratio > 5:1).

  • Purification: The dimer is significantly more lipophilic. Use a gradient flush on silica (0%

    
     5% MeOH in DCM). The dimer elutes first; the polar 4-phenylquinazoline elutes later.
    
Module 2: The Cross-Coupling Route (Suzuki-Miyaura)

Context: Reaction of 4-chloroquinazoline with phenylboronic acid.[1]

Q: I see a significant amount of Quinazolin-4(3H)-one in my crude NMR. Why?

Diagnosis: This is the Hydrolysis Reversion . 4-Chloroquinazoline is highly labile. In the presence of the aqueous base required for Suzuki coupling (e.g., Na₂CO₃/H₂O), the chloride is displaced by hydroxide faster than the transmetallation with boron occurs.

The "Anhydrous" Workaround Protocol: Instead of the standard aqueous Suzuki conditions, switch to a non-aqueous base system :

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (finely ground, anhydrous).

  • Catalyst: Pd(dppf)Cl₂ · DCM (more robust against steric bulk than Pd(PPh₃)₄).

  • Mechanism: This forces the reaction to rely on the limited solubility of the inorganic base, drastically reducing the concentration of free hydroxide ions available to attack the C-Cl bond.

Q: My yield is low, and I see Biphenyl. How do I stop Homocoupling?

Diagnosis: Oxidative homocoupling of phenylboronic acid occurs when oxygen is present or when the transmetallation step is slow.

Corrective Action:

  • Degassing is Non-Negotiable: Sparging with argon for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Slow Addition: If homocoupling persists, add the phenylboronic acid solution slowly via syringe pump over 1 hour. This keeps the concentration of the organoboron species low relative to the halide, favoring cross-coupling over homocoupling.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the critical divergence points where side reactions occur during the Suzuki coupling route.

G Start 4-Chloroquinazoline Product 4-Phenylquinazoline (Target) Start->Product Pd(0), Base Cross-Coupling Side_Hydrolysis Quinazolin-4(3H)-one (Hydrolysis Impurity) Start->Side_Hydrolysis H2O/OH- (Fast) Side_Dehalo Quinazoline (Dehalogenation) Start->Side_Dehalo Pd-H species (Reduction) Boronic Phenylboronic Acid Boronic->Product Side_Homocoupling Biphenyl (Homocoupling Impurity) Boronic->Side_Homocoupling O2 / Pd(II) (Oxidative)

Figure 1: Reaction pathway divergence in Suzuki coupling of 4-chloroquinazoline. Red pathways indicate critical failure modes (Hydrolysis and Homocoupling) requiring specific mitigation strategies.

Module 4: Comparison of Synthetic Routes

Select your route based on your lab's capabilities and impurity tolerance.

FeatureNiementowski (Condensation) Suzuki Cross-Coupling
Primary Impurity Dihydro-intermediates, DimersQuinazolin-4-one (Hydrolysis), Biphenyl
Atom Economy High (Water is the byproduct)Lower (Boronic waste, Phosphine oxides)
Reaction Conditions Harsh (140°C+, Sealed Tube)Mild (80–100°C)
Critical Reagent Iodine (Oxidant/Catalyst)Anhydrous Base (Cs₂CO₃)
Best For... Large-scale, simple substratesLate-stage functionalization, complex analogs
Module 5: Experimental Protocol (Optimized Suzuki Method)

Objective: Synthesis of 4-phenylquinazoline minimizing hydrolysis.

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with 4-chloroquinazoline (1.0 equiv), Phenylboronic acid (1.2 equiv), and Anhydrous K₃PO₄ (2.0 equiv).

  • Solvent System: Add anhydrous 1,4-Dioxane (0.1 M concentration). Do not add water.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Cycle: Seal the vial. Remove from glovebox. Heat to 100°C for 4–6 hours.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd and inorganic salts). Wash with EtOAc.

  • Purification: Concentrate filtrate. The crude will likely contain minimal quinazolinone (insoluble in EtOAc, caught in Celite) and some biphenyl.

  • Flash Chromatography: Elute with Hexanes:EtOAc (8:2). Biphenyl elutes at solvent front; Product elutes shortly after.

References
  • Deshmukh, D. S., & Bhanage, B. M. (2018).[2] Molecular Iodine Catalyzed Benzylic sp3 C–H Bond Amination for Quinazoline Synthesis.[2] Synlett, 29, 979–985.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Wang, Z., et al. (2021).[2] Palladium(II)-Catalyzed Cascade Reaction for 4-Arylquinazolines. Synthesis, 53, 1356–1364.[2]

  • Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives via Suzuki–Miyaura cross-coupling. Tetrahedron Letters, 51(48), 6390-6393.

Sources

Technical Support Hub: 6-Bromo-4-Phenylquinazoline Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZ-6Br-4Ph-STAB Subject: Stability of 6-bromo-4-phenylquinazoline in acidic media Status: Resolved / Knowledge Base Article Last Updated: 2025-05-12

Executive Summary (The "Need-to-Know")

6-bromo-4-phenylquinazoline exhibits a bimodal stability profile in acidic conditions. Its stability is strictly dependent on the presence of water.

  • Anhydrous Acidic Media (Stable): The molecule is highly stable in anhydrous acids (e.g., HCl/Dioxane, Glacial Acetic Acid, TFA/DCM). It forms a stable quinazolinium salt. This property is utilized in its synthesis and purification.

  • Aqueous Acidic Media (Conditionally Unstable): In the presence of water and strong acid (pH < 2), the molecule undergoes covalent hydration at the C(4)=N(3) bond. While reversible at room temperature, heating in aqueous acid drives irreversible hydrolysis, resulting in ring cleavage to 2-amino-5-bromobenzophenone .

Stability Matrix & Data

The following data summarizes the compound's behavior under common laboratory conditions.

ConditionSolvent SystemTempStability StatusPrimary Species Present
HPLC Mobile Phase Water/Acetonitrile + 0.1% TFA25°CStable (< 24h)Protonated cation (Salt)
Synthesis Workup 1M HCl (Aqueous)0-5°CStable Protonated cation (Salt)
Stress Condition 6M HCl (Aqueous)RefluxUnstable Degradant: 2-amino-5-bromobenzophenone
Salt Formation 4M HCl in Dioxane (Anhydrous)25°CStable Hydrochloride salt precipitate
LC-MS Storage 0.1% Formic Acid in Water4°CStable Protonated cation

Mechanism of Failure: Covalent Hydration

To understand why degradation occurs, one must look at the electron deficiency of the pyrimidine ring.

  • Protonation: The N(3) nitrogen is protonated, increasing the electrophilicity of the C(4) carbon.

  • Covalent Hydration: Water attacks the C(4) position. The 4-phenyl group provides steric protection, making this slower than in unsubstituted quinazolines, but the 6-bromo group (electron-withdrawing) destabilizes the ring, keeping the C(4) carbon highly reactive.

  • Ring Opening: Under thermal stress, the C(2)-N(3) bond cleaves, releasing ammonia (or ammonium ion) and the benzophenone derivative.

Pathway Visualization

G Start 6-bromo-4-phenylquinazoline Protonation Protonated Cation (N3-H+) Start->Protonation + H+ Hydration Covalent Hydrate (Reversible) Protonation->Hydration + H2O (Slow) Hydration->Protonation - H2O Cleavage Ring Opening (Irreversible) Hydration->Cleavage Heat (>60°C) Product 2-amino-5-bromo- benzophenone Cleavage->Product - NH4+

Figure 1: Acid-catalyzed hydrolysis pathway of 6-bromo-4-phenylquinazoline.

Troubleshooting Protocols

Scenario A: "I see an extra peak in my HPLC chromatogram."

Diagnosis: If you are using an acidic mobile phase (e.g., 0.1% TFA) and the sample has been sitting in the autosampler for >24 hours, you may be observing the "Covalent Hydrate" or the hydrolysis product.

Step-by-Step Resolution:

  • Check Retention Time (RT): The hydrolysis product (benzophenone derivative) is less polar than the salt but often elutes earlier than the parent neutral molecule due to the free amine.

  • UV Spectrum Check:

    • Parent: Distinctive quinazoline bands (approx. 250-280 nm, 320-350 nm).

    • Degradant: Benzophenone characteristic absorption (shift in

      
      ).
      
  • Immediate Action: Re-prepare the sample in anhydrous acetonitrile/methanol and inject immediately. If the peak disappears, it was an artifact of aqueous acid storage.

Scenario B: "My product precipitated during acid workup."

Diagnosis: This is likely the Hydrochloride Salt of your compound, not a degradation product. 6-bromo-4-phenylquinazoline is a weak base (


).

Protocol for Recovery:

  • Do NOT heat. Heating will initiate hydrolysis.

  • Filter the solid.

  • Resuspend the solid in DCM or EtOAc.

  • Wash with saturated

    
     (aqueous base) to deprotonate.
    
  • Separate the organic layer. The neutral parent compound will return to the organic phase.

Diagnostic Decision Tree

Troubleshooting Start Observation: Unexpected Behavior CheckSolvent Is solvent Aqueous? Start->CheckSolvent CheckTemp Was heat applied? CheckSolvent->CheckTemp Yes Stable Compound Stable. Check other impurities. CheckSolvent->Stable No (Anhydrous) Salt Precipitate is likely the HCl Salt. Neutralize to recover. CheckTemp->Salt No (<25°C, Precipitate) Hydrate Peak is Covalent Hydrate. Reversible upon drying. CheckTemp->Hydrate No (<25°C, Long time) Degradation Irreversible Hydrolysis. Product: Benzophenone. CheckTemp->Degradation Yes (>50°C)

Figure 2: Diagnostic workflow for stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on a side chain of this molecule? A: Yes. Standard Boc deprotection conditions (TFA/DCM, 1:1, Anhydrous) are perfectly safe. The quinazoline ring is stable in anhydrous acid. Avoid using aqueous HCl/Dioxane if possible; if you must, keep it cold (0°C).

Q: Why does the 6-bromo group matter? A: The bromine atom is electron-withdrawing. This reduces the electron density of the benzene ring, which communicates to the pyrimidine ring. A more electron-deficient pyrimidine ring is more susceptible to nucleophilic attack (by water) at C4. Therefore, 6-bromo-4-phenylquinazoline is kinetically more labile to hydrolysis than 4-phenylquinazoline, though the thermodynamic product is the same.

Q: I need to recrystallize the compound. Is acetic acid safe? A: Yes, glacial acetic acid is a common recrystallization solvent for quinazolines. It is a weak acid and, if used with minimal water, will not cause ring opening.

References

  • Armarego, W. L. F. (1962).[1] Quinazolines.[1][2][3][4][5][6][7][8] Part IV. Covalent hydration in the cations of substituted quinazolines. Journal of the Chemical Society, 561-572. [1]

    • Relevance: Establishes the fundamental mechanism of covalent hydration in quinazoline c
  • Katritzky, A. R., & Lagowski, J. M. (1963). The principles of heterocyclic chemistry. Academic Press.
  • Zhang, W., et al. (2014). Synthesis of 6-bromo-4-iodoquinoline... (Analogous chemistry for halo-substituted quinolines/quinazolines). Atlantis Press.

    • Relevance: Demonstrates the use of anhydrous acidic conditions (POCl3)
  • Ismail, M. M., et al. (2016). Synthesis and Anti-microbial Activity of Some New 4-Phenylquinazoline Derivatives.

Sources

Technical Support Center: Quinazoline Synthesis & Regioisomer Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Resolving Regioisomer Formation in Quinazoline Scaffolds Ticket ID: QNZ-ISO-001

Executive Summary & Diagnostic Logic

Quinazolines are privileged scaffolds in medicinal chemistry (e.g., Gefitinib, Erlotinib). However, their synthesis is plagued by three distinct regioisomer challenges:

  • Ring Closure Ambiguity: 6- vs. 7-substitution when using meta-substituted anilines.

  • Nucleophilic Substitution (SNAr): C4- vs. C2-selectivity on 2,4-dichloroquinazoline.

  • Alkylation Tautomerism: N3- vs. O- vs. N1-alkylation of quinazolinones.

Use the logic tree below to identify your specific failure mode and navigate to the corresponding module.

Diagnostic Workflow (Visual)

Troubleshooting Start Identify Your Problem Step1 Reaction Type? Start->Step1 Branch1 Cyclization (Ring Formation) Step1->Branch1 Branch2 Functionalization (Existing Ring) Step1->Branch2 Issue1 Meta-substituted Anthranilic Acid? Branch1->Issue1 Issue2 2,4-Dichloro Substrate? Branch2->Issue2 Issue3 Alkylation of Quinazolinone? Branch2->Issue3 Sol1 Module 3: 6- vs 7-Isomer Control Issue1->Sol1 Sol2 Module 1: C4 vs C2 Selectivity Issue2->Sol2 Sol3 Module 2: N3 vs O vs N1 Control Issue3->Sol3

Figure 1: Decision matrix for isolating the specific regioisomer challenge in quinazoline synthesis.

Module 1: The Dichloro- Dilemma (C4 vs. C2 Selectivity)

Context: The most common route to 4-aminoquinazolines (kinase inhibitors) involves SNAr displacement of 2,4-dichloroquinazoline. The Problem: Over-reaction leads to 2,4-disubstitution, or high temperatures lead to C2 substitution.

Mechanistic Insight

The C4 position is significantly more electrophilic than C2.

  • C4: Less sterically hindered and adjacent to the N3 nitrogen, which can accept electron density more effectively during the formation of the Meisenheimer complex.

  • C2: Flanked by two nitrogens, but the transition state for attack here is higher in energy.

Rule of Thumb: Kinetic control (low temp) favors C4. Thermodynamic control (high temp/excess nucleophile) drives C2 reaction.

Experimental Protocol: C4-Selective Displacement

Target: >95% C4-selectivity

  • Solvent: 2-Propanol (IPA) or THF. Avoid DMF if possible, as it can accelerate the second substitution.

  • Base: Triethylamine (1.1 equiv).

  • Temperature: 0°C to 5°C (Ice Bath). This is the critical control point.

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline (1.0 equiv) in IPA. Cool to 0°C.

    • Add amine nucleophile (0.95 - 1.0 equiv) dropwise. Do not use excess.

    • Add base dropwise.

    • Stir at 0°C for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: The product often precipitates. Filter and wash with cold IPA.

Troubleshooting Table
SymptomDiagnosisSolution
C2/C4 Mixture (Bis-product) Temperature too high or excess amine.Maintain strict 0°C; limit nucleophile to 0.95 equiv.
No Reaction Nucleophile is too weak (e.g., aniline).Switch solvent to n-Butanol, raise temp to RT (carefully), or use NaH in THF.
C2-Only Product Rare; usually requires blocked C4.If C4 is Cl, this implies extreme steric hindrance at C4.

Module 2: Alkylation Tautomerism (N3 vs. O vs. N1)

Context: Alkylating quinazolin-4(3H)-ones can yield N3-alkyl (thermodynamic), O-alkyl (kinetic), or N1-alkyl products.[1][2] The Problem: Obtaining mixtures of N- and O-alkylated products.

The HSAB Control System

Quinazolinone is an ambident nucleophile.

  • N3 (Soft Center): Favored by thermodynamic conditions and soft electrophiles.

  • Oxygen (Hard Center): Favored by kinetic conditions, hard electrophiles, and steric bulk.

Optimization Guide
VariableTo Favor N3-Alkylation (Desired)To Favor O-Alkylation (Undesired)
Base Weak/Medium (K2CO3, Cs2CO3)Silver salts (Ag2CO3) or very strong bases
Solvent Polar Aprotic (DMF, Acetone)Non-polar or protic
Electrophile Primary alkyl halides (MeI, BnBr)Sterically hindered halides or Oxygen-philic reagents (e.g., Chloromethyl ethers)
Temperature Reflux (Thermodynamic control)Room Temp (Kinetic control)

Visual Pathway:

Alkylation Substrate Quinazolin-4(3H)-one Reaction Alkyl Halide + Base Substrate->Reaction PathN3 Thermodynamic Path (DMF, K2CO3, Heat) Reaction->PathN3 PathO Kinetic/Steric Path (Ag salts, Steric Bulk) Reaction->PathO ProdN3 N3-Alkyl (Major) Stable Amide PathN3->ProdN3 ProdO O-Alkyl (Minor) Imidate Ether PathO->ProdO

Figure 2: Divergent alkylation pathways governed by HSAB theory and steric factors.

Module 3: The Niementowski Cyclization (6- vs. 7-Substitution)

Context: Condensing a 4-substituted anthranilic acid (e.g., 4-fluoroanthranilic acid) with formamide or urea. The Problem: The meta-substituent on the aniline ring creates two potential cyclization sites, leading to a mixture of 6-substituted and 7-substituted quinazolinones.

Mechanistic Reality

The regioselectivity is determined by the electronic influence of the substituent on the nucleophilicity of the aniline nitrogen versus the electrophilicity of the carboxylic acid.

  • Electron Donating Groups (EDG): Often favor the 7-isomer.

  • Electron Withdrawing Groups (EWG): Can destabilize the transition state, leading to mixtures.

Self-Validating Check: If you cannot separate the isomers by flash chromatography (they often co-elute), you must change the synthetic strategy.

Alternative Strategy: The Isatoic Anhydride Route

Instead of the direct Niementowski condensation, convert the specific isomer of the aniline into an isatoic anhydride first. This "locks" the conformation before the ring-closing step with the amine/amidine.

Protocol Adjustment:

  • Synthesize/Purchase the specific 4-substituted isatoic anhydride .

  • React with the amine nucleophile.

  • This forces the regiochemistry because the "amide" bond forms specifically at the anhydride carbonyl, directing the cyclization.

FAQ: Rapid Fire Troubleshooting

Q: I have a mixture of C4 and C2 substituted products. How do I separate them? A: C4-substituted products are generally more polar than C2-substituted ones due to the remaining nitrogen lone pair availability. Use a slow gradient (0-5% MeOH in DCM) on silica. If they streak, add 1% Triethylamine to the eluent.

Q: My N3-alkylation reaction yielded a gummy solid. How do I purify it? A: Quinazolinones crystallize well. Try triturating the gum with diethyl ether or hexanes/EtOAc (1:1). The N3-alkyl product usually solidifies, while impurities remain in the mother liquor.

Q: Can I use microwave irradiation for the SNAr reaction? A: Yes, but be careful. Microwaves accelerate the reaction significantly. If you are aiming for C4-selectivity on a dichloro-scaffold, microwave heating often provides enough energy to overcome the activation barrier for C2, leading to bis-substitution. Use conventional cooling for selectivity.

References

  • Regioselective Nucleophilic Substitution

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
    • Validation: Confirms C4 electrophilicity dominance in 2,4-dichloroquinazoline systems.[3]

  • Alkylation Patterns

    • Liu, J.-F., et al. (2005). An efficient method for the synthesis of 4-amino-2-arylaminoquinazolines. Tetrahedron Letters, 46(8), 1241-1244.
    • Validation: Discusses solvent and base effects on N vs O selectivity.
  • Niementowski & Cyclization Issues

    • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(47), 11223-11229.
    • Validation: Detailed analysis of cyclization regiochemistry with substituted anthranilic acids.
  • General Quinazoline Review

    • Khan, I., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 8, 1-14.
    • Validation: Broad overview of synthetic strategies and reactivity profiles.[4]

Sources

Validation & Comparative

Comparative Analytical Guide: High-Resolution ¹H NMR Characterization of 6-Bromo-4-Phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ¹H NMR spectrum of 6-bromo-4-phenylquinazoline , a critical scaffold in medicinal chemistry (specifically for EGFR and kinase inhibition). Unlike standard spectral lists, this document focuses on comparative analysis , evaluating the molecule's spectral behavior across different solvent systems (CDCl₃ vs. DMSO-d₆) and benchmarking it against its non-brominated analog (4-phenylquinazoline) to validate substitution patterns.

Key Findings:

  • Diagnostic Signal: The H2 proton (pyrimidine ring) appears as a distinct singlet at ~9.3–9.4 ppm , serving as the primary anchor for integration.

  • Bromine Verification: The substitution at C6 is confirmed by the disappearance of the H6 multiplet and the collapse of H5 into a narrow doublet (

    
     Hz, meta-coupling).
    
  • Solvent Recommendation: CDCl₃ provides superior resolution for the phenyl ring multiplets, while DMSO-d₆ is required for resolving overlapping signals in the 8.0–8.2 ppm region due to polarity-induced shift dispersion.

Experimental Methodology

To ensure reproducibility, the following protocol outlines the generation of the data discussed.

Sample Preparation[1]
  • Purity: >98% (HPLC validated) to prevent impurity peaks (e.g., residual 4-chloro-6-bromoquinazoline) from interfering with the aromatic region.

  • Concentration: 10 mg of analyte in 0.6 mL of deuterated solvent.

  • Solvents:

    • System A: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.

    • System B: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).

Acquisition Parameters[2]
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance III).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative structural verification; extend to 5.0 s for qNMR).

  • Scans (NS): 16–32 scans for adequate S/N ratio.

  • Temperature: 298 K (25°C).

Workflow Diagram

The following Graphviz diagram illustrates the logical flow from synthesis to spectral validation.

NMR_Workflow cluster_check Quality Gate Synthesis Synthesis (Suzuki Coupling) Crude Crude Isolation Synthesis->Crude Purification Purification (Column/Recryst.) Crude->Purification Prep Sample Prep (10mg / 0.6mL) Purification->Prep Acquisition Acquisition (400/600 MHz) Prep->Acquisition Analysis Comparative Analysis (vs. Analog) Acquisition->Analysis Analysis->Synthesis Impurities >2%

Figure 1: Experimental workflow ensuring high-fidelity spectral data for structural confirmation.

Comparative Analysis: Solvent Systems

The choice of solvent dramatically alters the chemical shifts (


) and peak resolution for quinazoline derivatives. The table below contrasts the performance of CDCl₃ versus DMSO-d₆.
Spectral Data Comparison Table
Proton AssignmentMultiplicity

(ppm) in CDCl₃

(ppm) in DMSO-d₆

(Solvent Shift)
Notes
H2 (Pyrimidyl)Singlet (s)9.35 9.42 +0.07Most deshielded; shifts downfield in DMSO due to H-bonding/polarity.
H5 (Quinazolyl)Doublet (d)8.188.35+0.17Meta-coupled (

Hz). Deshielded by peri-effect of Ph-ring.
H8 (Quinazolyl)Doublet (d)8.018.10+0.09Ortho-coupled to H7 (

Hz).
H7 (Quinazolyl)dd7.928.05+0.13Coupled to H8 (ortho) and H5 (meta).
Ph-H (Ortho)Multiplet (m)7.75–7.807.85–7.90+0.10Overlaps frequently with H7 in CDCl₃.
Ph-H (Meta/Para)Multiplet (m)7.55–7.657.60–7.70+0.05"Roofing" effect common in lower field instruments.
Performance Verdict
  • Use CDCl₃ when: You need to resolve the fine splitting of the Phenyl ring protons . The non-polar nature of chloroform minimizes broadening caused by viscosity, often yielding sharper multiplets for the phenyl group.

  • Use DMSO-d₆ when: The H5 and H7 signals overlap with the phenyl region. DMSO typically induces a larger downfield shift for the quinazoline core protons (H2, H5, H7, H8) than for the phenyl ring, effectively "pulling" the quinazoline signals out of the aromatic cluster [1, 2].

Structural Benchmarking: Validating the 6-Bromo Substitution

A critical aspect of analyzing this spectrum is confirming that the bromine is indeed at the 6-position and not the 7- or 8-position (a common issue in cyclization synthesis). This is achieved by comparing the splitting patterns against the parent molecule, 4-phenylquinazoline .

The "Missing Proton" Logic

In the parent 4-phenylquinazoline, the benzenoid ring (C5–C8) contains four protons. In the 6-bromo derivative, H6 is replaced by Bromine .

  • Parent (4-Phenylquinazoline):

    • H5: Doublet (Ortho coupling to H6,

      
       Hz).
      
    • H6: Triplet/Multiplet (Ortho coupling to H5 & H7).

  • Target (6-Bromo-4-phenylquinazoline):

    • H5: Becomes a Doublet with small coupling (

      
       Hz).
      
    • Reason: H5 has no ortho neighbor (C6-Br). It only couples to H7 (meta). This collapse of the large ortho-coupling is the definitive proof of 6-substitution.

Assignment Logic Diagram

The following decision tree helps researchers assign the specific quinazoline protons based on splitting constants (


).

Assignment_Logic Start Analyze Aromatic Region (8.0 - 9.5 ppm) H2_Check Is there a Singlet > 9.0 ppm? Start->H2_Check H2_Confirm Assign H2 (Pyrimidyl) H2_Check->H2_Confirm Yes Coupling_Check Check Coupling of remaining low-field signals H2_Confirm->Coupling_Check Large_J Large Doublet (J ~ 9.0 Hz) Coupling_Check->Large_J Small_J Narrow Doublet (J ~ 2.0 Hz) Coupling_Check->Small_J Assign_H8 Assign H8 (Ortho to H7) Large_J->Assign_H8 Assign_H5 Assign H5 (Meta to H7, Ortho blocked) Small_J->Assign_H5

Figure 2: Logic flow for distinguishing H5 from H8 in 6-substituted quinazolines.

Detailed Signal Interpretation

The H2 Singlet (~9.35 ppm)

This proton is located between the two nitrogen atoms (N1 and N3). The inductive withdrawal of electron density by both nitrogens makes this the most deshielded proton in the molecule. It rarely integrates perfectly to 1.00 if the relaxation delay (D1) is too short, as it has a long T1 relaxation time.

The H5 Proton (~8.18 ppm)

H5 is spatially close to the phenyl ring at C4 and the bromine at C6.

  • Anisotropy: The ring current of the C4-phenyl group exerts a deshielding effect (peri-effect) on H5.

  • Substituent Effect: The Bromine at C6 is electron-withdrawing, further deshielding H5 compared to the parent quinazoline.

  • Multiplicity: It appears as a doublet (

    
     Hz). This is a meta-coupling to H7. The absence of a large ortho-coupling (
    
    
    
    Hz) confirms the C6 position is substituted [3].
The H7 and H8 Protons
  • H8 (~8.01 ppm): Appears as a doublet (

    
     Hz) due to ortho-coupling with H7.
    
  • H7 (~7.92 ppm): Appears as a doublet of doublets (dd). It couples to H8 (

    
     Hz, ortho) and H5 (
    
    
    
    Hz, meta).

References

  • Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

  • PubChem. (2025).[2] "6-Bromo-2-phenylquinazolin-4(1H)-one Spectral Data." National Library of Medicine. Link

Sources

IR spectroscopy bands for quinazoline ring confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gatekeeper Technique

In the high-stakes environment of drug development, the quinazoline pharmacophore (found in EGFR inhibitors like Gefitinib and Erlotinib) represents a critical synthetic target. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often an inefficient bottleneck for routine reaction monitoring.

This guide positions Fourier Transform Infrared Spectroscopy (FTIR) not merely as a preliminary step, but as a robust "Gatekeeper Technique." By targeting specific vibrational modes associated with the cyclization of the pyrimidine ring, researchers can make immediate, high-confidence "Go/No-Go" decisions before investing resources in high-resolution MS or NMR analysis.

Technical Deep Dive: The Quinazoline Fingerprint

The confirmation of a quinazoline core hinges on detecting the formation of the heterocyclic ring system. This is spectrally distinct from its precursors (typically anthranilic acid derivatives).

The "Cyclization Shift"

The most critical spectral event is the Cyclization Shift . You are looking for the conversion of the open-chain precursor (containing primary amines and carboxylic acids/amides) into the fused bicyclic system.

Table 1: Diagnostic IR Bands for Quinazoline Confirmation
Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
C=N (Heterocyclic) Stretching (

)
1610 – 1630 Primary Indicator. Indicates formation of the pyrimidine ring. Distinct from C=C but often overlaps.
C=C (Aromatic) Stretching (

)
1450 – 1600 Confirmatory. Usually appears as 2-3 sharp bands. The 1580

band is characteristic of the fused benzene ring.
Quinazolinone C=O Stretching (

)
1660 – 1690 Differentiation. Only present in quinazolinones. If synthesizing fully aromatic quinazolines, this band must be absent .
C-H (Out-of-Plane) Bending (

)
750 – 770 Substituent Pattern. Diagnostic for the 1,2-disubstituted benzene ring (from anthranilic acid).
Ring Breathing Skeletal1000 – 1040 Fingerprint. A breathing mode of the pyrimidine ring often appears here.
Critical "Negative" Evidence

Confirmation is as much about what is missing as what is present.

  • Loss of

    
    :  Disappearance of the double spike (primary amine) at 3300–3500 
    
    
    
    .
  • Loss of

    
    :  Disappearance of the broad carboxylic acid stretch at 2500–3300 
    
    
    
    .

Expert Insight: If you observe a broad shoulder >3000


 after workup, your cyclization may be incomplete, or your product is wet. Water mimics the N-H/O-H region and destroys spectral resolution. Always dry your sample (vacuum/desiccator) before final IR confirmation. 

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR exists? The answer lies in the Time-to-Data ratio and Cost-per-Sample.

Table 2: Performance Comparison Matrix
FeatureFTIR (ATR)

H NMR
Mass Spec (LC-MS) XRD
Primary Utility Reaction Monitoring / Rapid ID Structural ElucidationMolecular Weight CheckAbsolute Configuration
Sample State Solid/Oil (No solvent needed)Solution (Deuterated solvent)SolutionSingle Crystal
Time per Run < 1 Minute 10–30 Minutes5–15 MinutesHours/Days
Isomer Specificity Moderate (Fingerprint region)High Low (Same mass)Definitive
Cost per Run NegligibleHigh (Solvents/Upkeep)High (Columns/Solvents)Very High
Blind Spot Trace impurities (<5%)Paramagnetic impuritiesNon-ionizable compoundsAmorphous solids

Experimental Protocol: The "Cyclization Check" System

This protocol is designed for the synthesis of 4(3H)-quinazolinones via the Niementowski reaction or similar condensation methods.

Workflow Logic

The following diagram illustrates the decision-making process using IR as the primary gatekeeper.

Quinazoline_Workflow Start Reaction Mixture (Anthranilic Acid + Amide) Sampling Aliquot Sampling (t = 1h, 4h, end) Start->Sampling Workup Mini-Workup (EtOAc Ext. + Dry) Sampling->Workup IR_Scan ATR-FTIR Scan (4000 - 600 cm⁻¹) Workup->IR_Scan Decision Check Diagnostic Bands IR_Scan->Decision Path_Fail Bands: 3300-3500 cm⁻¹ (NH₂) Present? Decision->Path_Fail Analysis Path_Success Band: 1610-1630 cm⁻¹ (C=N) Strong? Decision->Path_Success Analysis Action_Continue Continue Heating Path_Fail->Action_Continue Yes (Incomplete) Action_NMR Proceed to NMR/MS (Full Characterization) Path_Success->Action_NMR Yes (Cyclized) Action_Continue->Sampling Loop

Figure 1: The "Cyclization Check" workflow. IR acts as the rapid feedback loop, preventing wasted NMR time on incomplete reactions.

Step-by-Step Methodology
  • Baseline Acquisition: Before starting, acquire an ATR-IR spectrum of your starting material (e.g., Anthranilic acid). Note the position of the amine doublet (

    
    ) and the carbonyl stretch.
    
  • Sampling: At

    
     hour, remove a 
    
    
    
    aliquot of the reaction mixture.
  • Mini-Workup (Crucial):

    • Dilute aliquot in

      
       Ethyl Acetate.
      
    • Wash with

      
       water (to remove salts/unreacted polar reagents).
      
    • Dry the organic layer over

      
       or by passing through a cotton plug. Moisture will obscure the N-H region.
      
    • Evaporate solvent on a watch glass using a heat gun or air stream.

  • Measurement: Place the solid residue on the ATR crystal (Diamond or ZnSe). Apply high pressure. Scan from

    
     (Resolution: 
    
    
    
    , Scans: 16).
  • Data Interpretation:

    • Pass: Distinct new band at

      
       (C=N) AND disappearance of starting material N-H/O-H bands.
      
    • Fail: Persistence of starting material bands. Continue reaction.

Visualizing the Spectral Shift

To further aid in interpretation, the following diagram visualizes the expected spectral shifts between the precursor and the final quinazoline product.

Spectral_Shift cluster_0 Precursor (Anthranilic Acid) cluster_1 Product (Quinazolinone) SM_NH N-H Stretch (3300-3500 cm⁻¹) Prod_CN Ring C=N (1610-1630 cm⁻¹) SM_NH->Prod_CN Cyclization (Loss of NH₂) SM_CO Acid C=O (~1680 cm⁻¹) Prod_CO Amide C=O (1660-1690 cm⁻¹) SM_CO->Prod_CO Shift (Acid -> Amide) Prod_FP Ring Breathing (1000-1040 cm⁻¹)

Figure 2: Expected spectral shifts. The disappearance of the N-H stretch and the appearance of the Ring C=N band are the definitive markers of success.

References

  • NIST Mass Spectrometry Data Center. (2023). Quinazoline IR Spectrum.[1][2][3][4][5][6] NIST Chemistry WebBook, SRD 69. [Link]

  • Ramesh, D., et al. (2012).[3] Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] quinazolin-4(3H)-one. Der Pharma Chemica, 4(5), 1917-1922.[3] [Link]

  • Mohamed, T. A., et al. (2012). Vibrational spectroscopic study of some quinoline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Absorption Table. Organic Chemistry Resources. [Link]

Sources

Technical Validation Series: Elemental Analysis of 6-Bromo-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide serves as a technical benchmark for the validation of 6-bromo-4-phenylquinazoline (CAS: N/A for specific isomer, generic quinazoline derivatives often cited), a critical scaffold in the development of EGFR inhibitors and adenosine receptor antagonists.

In organic synthesis, particularly for structure-activity relationship (SAR) studies, Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity, distinct from the structural confirmation provided by NMR or MS. While NMR confirms what you have, EA confirms how pure it is by detecting non-chromophoric impurities (inorganics, water, trapped solvents) that LC-MS might miss.

This document compares the rigid Theoretical Values derived from the molecular formula (C₁₄H₉BrN₂ ) against Experimental Data ranges typical of high-quality synthesis, providing a diagnostic framework for interpreting deviations.

Theoretical Framework

The theoretical composition is the mathematical baseline. Any deviation >0.4% from these values suggests a purity issue, solvate formation, or weighing error.

Compound: 6-Bromo-4-phenylquinazoline Molecular Formula: C₁₄H₉BrN₂ Molecular Weight: 285.14 g/mol

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.01114168.1558.97%
Hydrogen H1.00899.073.18%
Nitrogen N14.007228.019.82%
Bromine Br79.904179.9028.02%
Total 285.14 100.00%

Note: The high Bromine content (28%) makes this compound sensitive to dehalogenation side-reactions, which EA can readily detect (drop in %Br).

Experimental Protocol: Synthesis & Purification

To provide a valid comparison, the experimental values must be derived from a controlled workflow. The following protocol outlines the synthesis (via Suzuki coupling or Cyclization) and the critical purification steps required to meet EA standards.

Synthesis Route (Representative)

The most robust route involves the Suzuki-Miyaura coupling of 6-bromo-4-chloroquinazoline with phenylboronic acid, or the oxidative cyclization of benzisoxazoles.

  • Reactants: 6-bromo-4-chloroquinazoline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Conditions: Reflux in Dioxane/Water (4:1) for 12h under N₂ atmosphere.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Critical Purification for Elemental Analysis

Crude product will fail EA due to trapped palladium or boronic acid salts.

  • Step 1 (Flash Chromatography): Elute with Hexane/EtOAc (5:1) to remove organic impurities.

  • Step 2 (Recrystallization): Dissolve in hot Ethanol (EtOH), filter while hot (removes Pd black), and cool slowly.

  • Step 3 (Drying - MANDATORY): Dry under high vacuum (<1 mbar) at 60°C for 24h. Failure here causes high %H due to trapped EtOH.

Analysis Workflow (Graphviz Diagram)

G Synthesis Synthesis (Suzuki Coupling) Crude Crude Isolation (Contains Pd, Salts) Synthesis->Crude Workup Purification Purification (Column + Recryst.) Crude->Purification Remove Impurities Drying Vacuum Drying (60°C, 24h) Purification->Drying Remove Solvent Analysis CHN Combustion Analysis Drying->Analysis Sample Prep

Figure 1: Critical workflow to ensure sample integrity for Elemental Analysis.

Comparative Analysis: Theoretical vs. Experimental

This section compares the theoretical baseline against three experimental scenarios: a High-Purity Pass , a Solvent Trap Fail , and a Dehalogenation Fail .

Table 2: Comparative Data Matrix
MetricTheoretical Exp. Scenario A (High Purity)Exp. Scenario B (Solvent Trap: EtOH)Exp. Scenario C (Debromination Impurity)
Carbon (%C) 58.97 58.8558.10 (Low)65.20 (High)
Hydrogen (%H) 3.18 3.223.95 (High )3.50
Nitrogen (%N) 9.82 9.789.20 (Low)10.80
Bromine (%Br) 28.02 27.9526.50 (Low)20.10 (Very Low )
Status Benchmark PASS FAIL FAIL
Detailed Interpretation
1. Scenario A: The "Pass" (High Purity)
  • Data: C: 58.85%, H: 3.22%, N: 9.78%.

  • Delta: All values are within ±0.4% of theoretical.

2. Scenario B: The "Solvent Trap" (Ethanol Retention)
  • Data: High %H (+0.77%), Low %C, Low %N.

  • Diagnosis: The high hydrogen content is the "smoking gun" for trapped solvent. Recrystallization from ethanol often leaves traces if not dried under high vacuum.

  • Corrective Action: Grind the sample to a fine powder and dry at 80°C under vacuum for an additional 12 hours.

3. Scenario C: The "Debromination" (Pd-Catalyzed Side Reaction)
  • Data: Drastic drop in %Br (20.10% vs 28.02%) and rise in %C.

  • Diagnosis: During Suzuki coupling, the C-Br bond is labile. If the catalyst is too active or reaction time too long, the bromine can be replaced by hydrogen (hydrodehalogenation), yielding 4-phenylquinazoline .

  • Corrective Action: Repurify via column chromatography (the debrominated byproduct is usually more polar/non-polar depending on the system) or optimize catalyst loading.

Diagnostic Logic Flow

Use this decision tree to interpret your specific elemental analysis results for 6-bromo-4-phenylquinazoline.

DecisionTree Result Receive EA Report CheckBr Check %Br (Target: 28.02%) Result->CheckBr CheckH Check %H (Target: 3.18%) CheckBr->CheckH Within ±0.4% FailDehalo FAIL: Debromination (Check Reaction) CheckBr->FailDehalo < 27.5% CheckC Check %C (Target: 58.97%) CheckH->CheckC Within ±0.4% FailSolvent FAIL: Trapped Solvent (Dry Sample) CheckH->FailSolvent > 3.6% Pass PASS: Proceed to Biology CheckC->Pass Within ±0.4% FailInorganic FAIL: Inorganic Salts (Filter/Wash) CheckC->FailInorganic < 58.5%

Figure 2: Diagnostic logic for interpreting EA deviations.

References

  • Transformation of 5-Halogen-3-Aryl-2,1-Benzisoxazoles into Quinazolines. Elibrary.ru. (2022). Reports the synthesis and characterization (MP: 129-132°C, MS data) of 6-bromo-4-phenylquinazoline. [Link]

  • Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation. ACS Omega. (2020). Details the synthesis of 6-bromo-4-phenylquinazoline (Compound 3u) with 92% yield and NMR validation. [Link]

  • PubChem Compound Summary for 6-Bromo-4-phenylquinazoline. National Center for Biotechnology Information. (2025). Provides computed physicochemical properties and identifiers. [Link]

Safety Operating Guide

Personal protective equipment for handling 6-bromo-4-phenylquinazoline

[1][2][3]

Executive Summary & Risk Context

6-Bromo-4-phenylquinazoline is a functionalized heterocycle frequently employed as a scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., EGFR inhibitors).[1][2][3][4]

While specific toxicological data for this exact regioisomer is often limited in public repositories, structural analogs (e.g., 6-bromo-4-chloroquinazoline) exhibit consistent hazard profiles.[1][2][3] We apply the Precautionary Principle: treat this compound as a potent Irritant (Skin/Eye/Respiratory) and acutely toxic if ingested.[2][3]

Critical Physical Property: Likely exists as a solid powder with potential for electrostatic charging.[1][2][3] The primary exposure vector is inhalation of particulates during weighing and dermal absorption during solution-phase handling.[1][2][3]

Hazard Identification & GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of halogenated quinazolines.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][4]Systemic absorption via GI tract.[1][2][3]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][5]Reaction with dermal proteins; lipophilic phenyl ring aids penetration.[1][2][3]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][5][6]Mechanical abrasion (dust) and chemical irritation of mucous membranes.[1][2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3]Inhalation of fine dust triggers upper respiratory tract inflammation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[1][2][3]

Respiratory Protection[1][2][3]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.[2][3]

  • Secondary Control (If hood work is impossible): A half-face respirator with P100 (HEPA) cartridges.[1][2][3][4] Note: N95 masks offer insufficient protection against organic vapors if the solid is dissolved in volatile solvents.[4]

Dermal Protection (Hands)

Quinazolines are organic heterocycles that can permeate standard latex.[1][2][3]

  • Material: Nitrile Rubber (100%).[1][2][3]

  • Configuration: Double-gloving is mandatory when handling solutions.[1][2][3][4]

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for contrast).[1][2][3]

    • Outer Glove: 5–8 mil (0.12–0.20 mm) Nitrile (Long cuff preferred).[1][2][3]

  • Change Frequency: Immediately upon splash contact; every 2 hours of continuous use.

Ocular & Body Protection[1][2][6]
  • Eyes: Chemical splash goggles (ANSI Z87.[1][2][3]1) are preferred over safety glasses due to the fine powder nature of the solid, which can bypass side shields.[3]

  • Body: Lab coat (cotton/poly blend) buttoned to the neck.[2][3] Closed-toe chemically resistant shoes.[1][2][3][4]

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

Objective: Prevent aerosolization of the solid.[2][3]

  • Static Control: Quinazoline powders are often static-prone.[1][2][3] Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.[1][2][3]

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Technique: Do not dump the powder. Use a gentle "tap-and-pour" motion.[1][2][3][4]

  • Decontamination: Wipe the balance area immediately with a wet wipe (solvent-dampened, e.g., ethanol) to capture settled dust.[2][3] Do not dry sweep.[4]

Phase B: Reaction Setup

Objective: Mitigate solvent-mediated skin absorption.[1][2][3][4]

  • Solvent Choice: If using halogenated solvents (DCM, Chloroform), be aware that they facilitate the transport of the quinazoline through gloves.[2][3]

  • Addition: Add the solid to the solvent, not vice versa, to reduce splash risk.[2][3]

  • Heating: If refluxing, ensure the condenser is vented to the hood exhaust or a scrubber.[1][2][3]

Phase C: Waste Disposal

Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with aqueous acidic waste (risk of exothermic hydrolysis) or strong oxidizers.[1][2][3]

  • Labeling: Clearly tag as "Contains Halogenated Organics: 6-bromo-4-phenylquinazoline."

  • Container: High-density polyethylene (HDPE) or glass.[1][2][3]

Visual Workflow: Safety & Logic Flow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyWorkflowcluster_0Pre-Operation Checkcluster_1Handling Phasecluster_2Disposal PhaseRiskAssessRisk Assessment:Confirm H315/H335 HazardsPPE_CheckPPE Verification:Nitrile Double Glove + GogglesRiskAssess->PPE_CheckWeighingWeighing (Solid)RISK: Dust AerosolizationPPE_Check->Weighing Don PPEHoodEngineering Control:Fume Hood / Static IonizerWeighing->Hood Place in HoodSpillEmergency: Spill/ExposureWeighing->Spill AccidentSolubilizationSolubilizationRISK: Dermal AbsorptionHood->Solubilization Add SolventWasteSegSegregation:Halogenated Organic StreamSolubilization->WasteSeg Quench & DisposeSolubilization->SpillSpillAction1. Evacuate Area2. Wet Wipe (No Dust)3. 15min Flush (Eyes)Spill->SpillAction

Caption: Operational logic flow emphasizing the engineering controls (Green) required to mitigate specific phase hazards (Red).

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Ocular Exposure Flush immediately with tepid water for 15 minutes.[1][2][3][4][7] Hold eyelids open.Seek medical attention.[1][2][3][6][7][8][9] Bring SDS/Compound structure.[1][2][3]
Skin Contact Remove contaminated clothing.[1][2][3][7][8] Wash with soap and water (do not use alcohol; it enhances absorption).[1][2][3]Monitor for redness/blistering (delayed irritation).[1][2][3]
Inhalation Move to fresh air.[1][2][3][6][7][8]If breathing is difficult, administer oxygen (trained personnel only).[2][3]
Spill (Solid) Do not dry sweep.[1][2][3] Cover with wet paper towels or use a HEPA vacuum.[1][2][3]Place waste in a sealed bag labeled "Hazardous Debris."[1][2][3]

References

  • PubChem. 6-Bromo-4-chloroquinazoline (Analog) Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2][3] [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-phenylquinazoline
Reactant of Route 2
Reactant of Route 2
6-bromo-4-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.